3-Hydroxy-3-phenylpropanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-3-phenylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILDHWAXSORHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938065 | |
| Record name | 3-Hydroxy-3-phenylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17190-29-3 | |
| Record name | Hydracrylonitrile, 3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017190293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-3-phenylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Hydroxy-3-phenylpropanenitrile chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-Hydroxy-3-phenylpropanenitrile
Introduction
This compound is a bifunctional molecule of significant interest in the fields of organic synthesis and pharmaceutical development. As a chiral compound, its enantiomerically pure forms serve as valuable building blocks for complex molecular architectures, most notably in the synthesis of active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and applications, tailored for researchers, chemists, and professionals in drug discovery.
Molecular Structure and Physicochemical Properties
The structural features of this compound—a hydroxyl group, a nitrile group, and a phenyl ring attached to a chiral center—dictate its chemical behavior and utility.
Nomenclature and Identification
-
IUPAC Name : this compound[2]
-
Common Synonyms : 3-Phenyl-3-hydroxypropanenitrile, beta-Hydroxybenzenepropanenitrile, 3-hydroxy-3-phenyl-propionitrile[3][4]
-
CAS Numbers :
Chemical Structure
The molecule features a benzylic secondary alcohol and a nitrile functional group separated by a methylene bridge. The carbon atom bearing the hydroxyl group is a stereocenter.
Caption: Fig 1. Structure of this compound with chiral center indicated by *.
Physicochemical Data
The physical properties of this compound are summarized below. It is typically supplied as an off-white waxy solid or a liquid.[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO | [3][5] |
| Molecular Weight | 147.17 g/mol | [4][5] |
| Appearance | Off-white solid (Wax) or Liquid | [3][4] |
| Boiling Point | 343.3 °C | [5] |
| Density | 1.128 g/cm³ | [5] |
| Purity | ≥ 97% (HPLC) | [3] |
| Storage Conditions | 2°C - 8°C, in a well-closed container | [3][5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While public experimental data for this specific molecule is limited, a predicted spectrum can be derived from its structure and data from similar compounds.[6]
-
¹H NMR : The proton spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons, and the hydroxyl proton. The aromatic protons (C₆H₅) would appear in the δ 7.2-7.5 ppm region. The methine proton (-CH(OH)-) would likely be a triplet around δ 5.0 ppm. The adjacent methylene protons (-CH₂CN) would present as a doublet around δ 2.7 ppm.[7] The hydroxyl proton (-OH) signal would be a broad singlet whose chemical shift is dependent on concentration and solvent.[7]
-
¹³C NMR : The carbon spectrum would show signals for the nitrile carbon (~118 ppm), the aromatic carbons (125-142 ppm), the carbon bearing the hydroxyl group (~70 ppm), and the methylene carbon (~24 ppm).[7]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch, hydrogen-bonded | 3400 - 3200 (broad) |
| Aromatic Ring | C-H stretch | 3100 - 3000 |
| C=C stretch | 1600, 1450 | |
| Aliphatic Chain | C-H stretch | 3000 - 2850 |
| Nitrile (-C≡N) | C≡N stretch | 2260 - 2240 (sharp, medium) |
Causality: The broadness of the O-H stretch is due to intermolecular hydrogen bonding. The C≡N stretch is a highly characteristic, sharp peak that is a key identifier for nitriles. Data from related cyanohydrins confirm these assignments.[7]
Mass Spectrometry (MS)
Mass spectrometry data from PubChem indicates a fragmentation pattern consistent with the structure.[2]
-
Molecular Ion (M⁺) : A peak at m/z 147 would confirm the molecular weight.
-
Key Fragments : Common fragments include:
Synthesis and Reactivity
As a cyanohydrin derivative, its synthesis and reactivity are well-defined by the interplay of its functional groups.
Synthesis Pathways
This compound is a homolog of mandelonitrile and can be synthesized via a nucleophilic addition mechanism. A plausible route involves the reaction of benzaldehyde with the anion of acetonitrile.
Caption: Fig 2. Proposed workflow for the synthesis of this compound.
Protocol: Synthesis via Acetonitrile Anion Addition
-
Anion Formation : In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve anhydrous acetonitrile in an anhydrous solvent like THF.
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation : Slowly add a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) to generate the acetonitrile anion. Expertise Insight: The use of a strong, hindered base is critical to ensure complete deprotonation without competing nucleophilic attack on the acetonitrile.
-
Addition : Add a solution of benzaldehyde in anhydrous THF dropwise to the cold anion solution.
-
Reaction : Allow the reaction to stir at low temperature for several hours until completion (monitored by TLC).
-
Workup : Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extraction : Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Asymmetric Synthesis and Resolution
Due to its chirality, obtaining enantiomerically pure forms is crucial for pharmaceutical applications. The (S)-enantiomer is a key intermediate in the synthesis of fluoxetine.[1] Biocatalysis offers a highly efficient method for this.
-
Kinetic Resolution : A racemic mixture of this compound can be resolved using immobilized lipases (e.g., from Pseudomonas fluorescens) via transesterification.[1] The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. This chemoenzymatic approach provides high enantiomeric excess, which is a significant advantage over classical chemical synthesis.[1]
Chemical Reactivity
The molecule's reactivity is governed by its hydroxyl and nitrile functional groups.
Caption: Fig 3. Key chemical transformations of this compound.
Applications in Research and Development
This compound is a versatile intermediate with significant value in multiple sectors.
-
Pharmaceutical Development : It serves as a crucial building block for various pharmaceuticals.[3] Its application in synthesizing analgesics and anti-inflammatory drugs has been noted.[3] As previously mentioned, the (S)-enantiomer is a documented precursor in the synthesis of the antidepressant fluoxetine.[1]
-
Organic Synthesis : The presence of two distinct and reactive functional groups makes it an ideal starting material for creating complex molecules and exploring new chemical space in drug discovery.[3]
-
Agrochemicals and Fine Chemicals : It is also utilized in the synthesis of agrochemicals and other fine chemicals, demonstrating its broad utility.[3]
-
Flavor and Fragrance Industry : The unique structure suggests potential applications in the development of novel flavoring agents and fragrances.[3]
Safety and Handling
-
Handling : Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage : Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C.[3][5]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a chemically versatile and commercially valuable compound. Its well-defined spectroscopic signature allows for straightforward identification and quality control. The accessibility of its chiral forms, particularly through efficient biocatalytic methods, solidifies its importance as a key intermediate in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is paramount for any researcher or scientist looking to leverage its potential in developing novel molecules and medicines.
References
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Grokipedia. (n.d.). Mandelonitrile. Retrieved January 31, 2026, from [Link]
- Google Patents. (n.d.). WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile.
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PubChem - National Center for Biotechnology Information. (n.d.). This compound. Retrieved January 31, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Retrieved January 31, 2026, from [Link]
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The Royal Society of Chemistry. (2015). Supplementary Data - A magnetic nanoparticle catalyzed eco-friendly synthesis of cyanohydrins in deep eutectic solvent. Retrieved January 31, 2026, from [Link]
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Arran Chemical Company. (n.d.). (S)-3-Hydroxy-3-phenylpropanenitrile. Retrieved January 31, 2026, from [Link]
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Wikipedia. (n.d.). Mandelonitrile. Retrieved January 31, 2026, from [Link]
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National Center for Biotechnology Information. (2022). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Retrieved January 31, 2026, from [Link]
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Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved January 31, 2026, from [Link]
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Chemistry LibreTexts. (2023). Cyanohydrins. Retrieved January 31, 2026, from [Link]
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PubChem - National Center for Biotechnology Information. (n.d.). Mandelonitrile. Retrieved January 31, 2026, from [Link]
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NIST WebBook. (n.d.). Propanenitrile, 3-hydroxy-. Retrieved January 31, 2026, from [Link]
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Organic Chemistry Tutor. (2024, January 14). Cyanohydrin Formation and Reactions [Video]. YouTube. Retrieved January 31, 2026, from [Link]
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Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved January 31, 2026, from [Link]
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The Organic Chemistry Tutor. (2019, October 30). Cyanohydrin Formation Reaction Mechanism [Video]. YouTube. Retrieved January 31, 2026, from [Link]
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ResearchGate. (n.d.). Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide. Retrieved January 31, 2026, from [Link]
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The Good Scents Company. (n.d.). 3-phenyl propionitrile. Retrieved January 31, 2026, from [Link]
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PubChem - National Center for Biotechnology Information. (n.d.). 3-Phenyllactonitrile. Retrieved January 31, 2026, from [Link]
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NIST WebBook. (n.d.). Propanenitrile, 3-hydroxy-. Retrieved January 31, 2026, from [Link]
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An In-depth Technical Guide to 3-Hydroxy-3-phenylpropanenitrile: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Hydroxy-3-phenylpropanenitrile, a valuable chiral building block in modern organic synthesis. This document delves into its chemical identity, synthesis methodologies with mechanistic insights, detailed protocols for spectroscopic analysis, and its applications, particularly in the realm of pharmaceutical development.
Core Identity and Physicochemical Properties
This compound is a bifunctional molecule featuring a hydroxyl group and a nitrile moiety. Its structure exists as a racemic mixture and as individual enantiomers, which are distinguished by separate CAS numbers. The (S)-enantiomer is a particularly important chiral intermediate.[1]
It is formally derived from 3-phenylpropionitrile where a hydrogen on the carbon adjacent to the phenyl group is substituted by a hydroxyl group.[2] This structure makes it a member of the benzyl alcohol and secondary alcohol families.[2]
Table 1: Compound Identification and Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₉H₉NO | [1][2] |
| Molecular Weight | 147.17 g/mol | [1][2] |
| CAS Number (Racemate) | 17190-29-3 | [2] |
| CAS Number ((S)-enantiomer) | 132203-26-0 | [1] |
| Appearance | Off-white solid or liquid (wax-like) | N/A |
| Boiling Point | 343.3 °C (Predicted) | [1] |
| Density | 1.128 g/cm³ (Predicted) | [1] |
| Storage Conditions | 2°C - 8°C, sealed in a dry environment | [1] |
Synthesis of this compound: A Mechanistic Approach
The primary route to synthesizing this compound is through a base-catalyzed aldol-type condensation reaction between benzaldehyde and acetonitrile. This reaction hinges on the generation of a nucleophilic carbanion from acetonitrile, which subsequently attacks the electrophilic carbonyl carbon of benzaldehyde.
Mechanism of Racemic Synthesis
The reaction mechanism proceeds through several key steps, which dictate the choice of reagents and conditions.
Caption: Base-catalyzed synthesis of this compound.
-
Expertise & Experience: The choice of a strong, non-nucleophilic base like sodium methoxide is critical. Acetonitrile has a high pKa, requiring a potent base to generate the carbanion in sufficient concentration. The reaction is typically run at low temperatures to prevent side reactions, such as self-condensation of acetonitrile or the Cannizzaro reaction of benzaldehyde. Methanol is a common solvent as it can dissolve the base and protonate the intermediate alkoxide.
Representative Protocol for Racemic Synthesis
Disclaimer: The following is a generalized protocol based on established chemical principles for aldol-type reactions. Researchers should consult peer-reviewed literature for validated procedures and conduct a thorough risk assessment before proceeding.
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Reagents: Dissolve sodium methoxide (1.1 eq) in anhydrous methanol under a nitrogen atmosphere and cool the solution to 0-5 °C in an ice bath.
-
Addition: In the dropping funnel, prepare a solution of freshly distilled benzaldehyde (1.0 eq) and anhydrous acetonitrile (1.5 eq).
-
Reaction: Add the benzaldehyde/acetonitrile mixture dropwise to the cooled methoxide solution over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Stirring: Allow the reaction to stir at 0-5 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the benzaldehyde is consumed, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Approach to Enantioselective Synthesis
The synthesis of a specific enantiomer, such as (S)-3-Hydroxy-3-phenylpropanenitrile, requires the use of a chiral catalyst. While a specific validated protocol for this molecule is not detailed in the searched literature, the general strategy involves replacing the achiral base with a chiral catalyst system that can control the facial selectivity of the nucleophilic attack on the benzaldehyde.
Modern asymmetric synthesis often employs chiral organocatalysts or chiral metal complexes to achieve high enantioselectivity under mild conditions.[3] Such a catalyst would create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
Analytical and Spectroscopic Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of NMR, IR, and Mass Spectrometry is standard practice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Assignment |
| ¹H NMR | 7.45 - 7.30 | Multiplet | 5H, Aromatic protons (Ph-H) |
| ¹H NMR | ~5.0 | Triplet | 1H, Methine proton (CH-OH) |
| ¹H NMR | Variable | Broad Singlet | 1H, Hydroxyl proton (-OH) |
| ¹H NMR | ~2.7 | Doublet | 2H, Methylene protons (-CH₂-CN) |
| ¹³C NMR | ~140 | Singlet | Quaternary Aromatic Carbon (C-ipso) |
| ¹³C NMR | 129 - 126 | Multiple Signals | Aromatic Carbons (CH) |
| ¹³C NMR | ~118 | Singlet | Nitrile Carbon (-C≡N) |
| ¹³C NMR | ~70 | Singlet | Methine Carbon (CH-OH) |
| ¹³C NMR | ~28 | Singlet | Methylene Carbon (-CH₂-CN) |
| Data is based on typical values and data for structural isomers; actual values may vary.[4] |
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[5]
-
Acquisition (¹H NMR): Acquire the spectrum on a 300 MHz or higher spectrometer. Standard parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans will be required due to the low natural abundance of ¹³C.
-
Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.
Table 3: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3500 - 3200 | O-H | Strong, broad peak due to alcohol stretching |
| 3100 - 3000 | C-H (sp²) | Medium peaks from aromatic C-H stretching |
| 3000 - 2850 | C-H (sp³) | Medium peaks from aliphatic C-H stretching |
| ~2250 | C≡N | Sharp, medium-intensity peak from nitrile stretching |
| 1600, 1495, 1450 | C=C | Medium to weak peaks from aromatic ring stretching |
| ~1050 | C-O | Strong peak from alcohol C-O stretching |
-
Sample Preparation: Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.
-
Analysis: Record a background spectrum of the empty sample holder. Place the KBr pellet in the holder and acquire the sample spectrum from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.
-
Expected Molecular Ion: For C₉H₉NO, the monoisotopic mass is 147.068 g/mol . An Electron Ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 147.
-
Key Fragments: The most prominent peaks observed in the GC-MS data for this compound are at m/z = 107, 79, and 77.[2]
Caption: Plausible MS fragmentation of this compound.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS system. The GC column will separate the compound from any impurities before it enters the mass spectrometer.
-
Analysis: Use standard EI (70 eV) for ionization. Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Applications in Drug Development
This compound and its derivatives are valuable precursors in the synthesis of active pharmaceutical ingredients (APIs). The combination of a chiral center and reactive functional groups (hydroxyl and nitrile) allows for diverse chemical transformations.
It is recognized as a key intermediate for producing various bioactive molecules, including analgesics and anti-inflammatory drugs.[1] Furthermore, related structures like 3-hydroxy-3-phenyl propionic acid N-methyl amide are direct precursors in some patented syntheses of Fluoxetine , a widely known selective serotonin reuptake inhibitor (SSRI).[6][7] The synthesis involves converting the hydroxyl group to an ether and reducing the amide (or a nitrile precursor) to a primary amine.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Table 4: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity (Oral) | H301: Toxic if swallowed |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin |
| Acute Toxicity (Inhalation) | H331: Toxic if inhaled |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
| Data from various suppliers; a comprehensive safety data sheet (SDS) should always be consulted. |
-
Handling: Use in a well-ventilated fume hood. Wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[1]
Conclusion
This compound is a versatile and important chemical intermediate with significant applications in synthetic chemistry. Its synthesis via the base-catalyzed condensation of benzaldehyde and acetonitrile provides a direct route to this valuable scaffold. Understanding its synthesis, reaction mechanisms, and spectroscopic properties is crucial for its effective use in research and development, particularly in the creation of complex and stereochemically defined pharmaceutical agents.
References
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Biosynth. (3S)-3-Hydroxy-3-phenylpropanenitrile | 132203-26-0.
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Chemical Science (RSC Publishing). (2019). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation.
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Benchchem. (n.d.). An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry.
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MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
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Scribd. (n.d.). Benzaldehyde To Benzonitrile.
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Benchchem. (n.d.). Spectroscopic Profile of 2-Hydroxy-2-phenylpropanenitrile: A Technical Guide.
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PubChem - NIH. (n.d.). This compound.
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Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1998). Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles.
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Google Patents. (1990). Process for the preparation of fluoxetine hydrochloride.
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Nature. (2020). Fluoxetine scaffold to design tandem molecular antioxidants and green catalysts.
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YouTube. (2013). Crossed Aldol Condensation of Acetone and Benzaldehyde (Base Catalyzed).
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Chegg. (2020). Fill out FTIR table for the compound 3-Hydroxy-3-phenyl-propanal.
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Journal of the American Chemical Society. (1951). Carbonyl Reactions. IX. The Rate and Mechanism of the Base-catalyzed Condensation of Benzaldehyde and Acetone.
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ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?
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ResearchGate. (n.d.). Condensation reaction of benzaldehyde and acetone.
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Organometallics. (2010). NMR Chemical Shifts of Trace Impurities.
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Technical Guide: Enantioselective Synthesis of (S)-3-Hydroxy-3-phenylpropanenitrile
[1][2]
Executive Summary & Strategic Importance
(S)-3-hydroxy-3-phenylpropanenitrile (CAS: 132203-26-0) is a critical chiral building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), most notably (S)-Fluoxetine , Duloxetine , and Atomoxetine .[1][2]
While racemic synthesis followed by classical resolution is possible, it suffers from a maximum 50% theoretical yield. Modern process chemistry demands direct asymmetric synthesis.[2] This guide details two high-fidelity routes:
-
Chemocatalysis: Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN.
-
Biocatalysis: Enzymatic Ketone Reduction (KRED).
Both methods are selected for their scalability, high enantiomeric excess (ee >95%), and operational safety profile.
Chemical Structure & Retrosynthetic Analysis[2]
The target molecule features a secondary alcohol at the benzylic position and a nitrile handle for further functionalization (e.g., reduction to an amine).
Target: (S)-3-hydroxy-3-phenylpropanenitrile Precursor: 3-oxo-3-phenylpropanenitrile (Benzoylacetonitrile)[1][2]
Retrosynthetic Logic (DOT Diagram)
Figure 1: Retrosynthetic pathway highlighting the pivotal role of the asymmetric reduction step.[3][4]
Method A: Asymmetric Transfer Hydrogenation (ATH)
The Chemical Standard for Scalability
This method utilizes a "tethered" Ruthenium catalyst with a chiral diamine ligand (TsDPEN). It is preferred for its operational simplicity (no high-pressure hydrogen gas required) and robustness.[2]
Mechanistic Insight
The reaction proceeds via a metal-ligand bifunctional mechanism.[1][2] The Ruthenium center activates the hydride (from formate), while the amine proton of the TsDPEN ligand activates the ketone oxygen via hydrogen bonding. This concerted transition state ensures high enantioselectivity.[2]
Stereochemical Control:
-
(S,S)-TsDPEN typically yields the (S)-alcohol for aryl ketones.[2]
-
(R,R)-TsDPEN typically yields the (R)-alcohol .[2]
-
Validation: Always verify absolute configuration via optical rotation or chiral HPLC against a standard.[2]
Experimental Protocol (Bench Scale: 10 mmol)
Reagents:
-
Substrate: 3-oxo-3-phenylpropanenitrile (1.45 g, 10 mmol)[1][2]
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (6.4 mg, 0.01 mmol, 0.1 mol%)
-
Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotropic mix)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate
Step-by-Step Workflow:
-
Inerting: Flame-dry a 50 mL Schlenk flask and backfill with Nitrogen (
). -
Catalyst Charge: Add the Ru-catalyst (0.1 mol%) and the substrate (10 mmol) to the flask.
-
Solvation: Dissolve in anhydrous DCM (20 mL).
-
Initiation: Add the Formic Acid/TEA mixture (2.5 mL, excess) via syringe.
-
Reaction: Stir at 30°C for 12–24 hours. Monitor by TLC (SiO2, Hex/EtOAc 7:3) or HPLC.[2][5]
-
Endpoint: Disappearance of the ketone spot (
) and appearance of the alcohol ( ).
-
-
Quench & Workup:
-
Purification: Dry over
, filter, and concentrate in vacuo.-
Purification: Flash column chromatography (Hexanes/EtOAc gradient) or recrystallization from Hexanes/IPA if the solid is crystalline.
-
Key Parameter Table:
| Parameter | Specification | Note |
| Catalyst Loading | 0.1 – 0.5 mol% | Lower loading possible with high-purity SM.[1][2] |
| Temperature | 25°C – 40°C | Higher temp increases rate but may erode ee.[2] |
| Concentration | 0.5 M – 1.0 M | High concentration favors kinetics.[2] |
| Conversion | > 98% | Typical result after 24h. |
| Enantiomeric Excess | > 95% ee | Determined by Chiral HPLC. |
Method B: Biocatalytic Reduction (KRED)
The "Green" Standard for Selectivity
Engineered Ketoreductases (KREDs) offer superior enantioselectivity (>99% ee) and operate under mild aqueous conditions. This is the preferred route for GMP manufacturing due to the absence of trace heavy metals.
Biocatalytic Cycle Diagram
Figure 2: Coupled enzymatic cycle showing the reduction of the ketone driven by NADPH regeneration.
Experimental Protocol (Screening to Scale-up)
Phase 1: Enzyme Screening (Critical Step) Since "KRED" is a class of enzymes, you must screen a panel (e.g., from Codexis or Johnson Matthey) to find the specific variant that yields the (S)-enantiomer.
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
-
Cofactor: NADP+ (1.0 mM).
-
Recycling Mix: Glucose Dehydrogenase (GDH) + Glucose.
-
Substrate: 5 g/L.
-
Action: Incubate 24h, extract, analyze ee via Chiral HPLC.
Phase 2: Preparative Scale Protocol Assuming a generic "KRED-S" variant has been identified.[1][2]
-
Buffer Prep: Prepare 100 mL of 0.1 M Potassium Phosphate buffer (pH 7.0) containing 1 mM
.[2] -
Substrate Solution: Dissolve 3-oxo-3-phenylpropanenitrile (2.0 g) in IPA (5 mL) or DMSO (2 mL) to assist solubility. Add to buffer.
-
Cofactor System: Add Glucose (3.0 g) and NADP+ (20 mg).
-
Enzyme Addition: Add GDH (20 mg) and KRED-S (50 mg).
-
Reaction: Stir gently at 30°C. Maintain pH 7.0 by auto-titration with 1M NaOH (gluconic acid production lowers pH).
-
Workup:
Analytical Controls & Quality Assurance
Enantiomeric Excess Determination
-
Mobile Phase: Hexanes : Isopropanol (90:10).
-
Detection: UV @ 254 nm.[2]
-
Retention Times (Approx):
NMR Characterization
1H NMR (400 MHz, CDCl3):
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (ATH) | Catalyst poisoning (water/O2) | Ensure strict anaerobic conditions; dry solvents.[1][2] |
| Low Conversion (Bio) | pH drift or substrate inhibition | Use pH stat; add substrate in fed-batch mode.[2] |
| Low ee (ATH) | Wrong temp or racemization | Lower reaction temp to 25°C; avoid basic workup if product is sensitive. |
| Emulsion (Workup) | Protein/Surfactant effect | Use Celite filtration; add brine; use MTBE instead of EtOAc. |
References
-
Core Synthesis (ATH): Ikariya, T., et al. "Bifunctional Transition Metal-Based Molecular Catalysts for Asymmetric Syntheses." Organic & Biomolecular Chemistry, 2006, 4, 393-406. Link
-
Biocatalytic Route: Patel, R. N.[8] "Biocatalytic synthesis of chiral pharmaceutical intermediates." Coordination Chemistry Reviews, 2008, 252, 659-701. Link
-
Fluoxetine Application: Kumar, A., et al. "Chemo-enzymatic synthesis of (R)- and (S)-fluoxetine."[2] Tetrahedron: Asymmetry, 2004, 15(24), 3955-3959. Link
-
Substrate Preparation: "Synthesis of 3-oxo-3-phenylpropanenitrile." Organic Syntheses, Coll.[6] Vol. 4, p. 174 (1963). Link
-
General Review: Wills, M., et al. "Asymmetric Transfer Hydrogenation of Ketones." Chemical Society Reviews, 2005, 34, 177-182. Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Benzoylacetonitrile | C9H7NO | CID 64799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2002057475A1 - Stereoselective preparation of 3-hydroxy-3-phenylpropionitrile - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 8. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation and Stereochemical Analysis of 3-Hydroxy-3-phenylpropanenitrile
A Critical Guide for API Intermediate Profiling
Executive Summary & Pharmaceutical Significance
3-Hydroxy-3-phenylpropanenitrile (CAS: 1759-58-6) is a high-value chiral building block, serving as a pivotal intermediate in the synthesis of blockbuster serotonin-norepinephrine reuptake inhibitors (SNRIs), including Fluoxetine , Atomoxetine , and Duloxetine .[1][2]
Its structural integrity is defined by three critical attributes:
-
The Nitrile Handle: A precursor for reduction to
-amino alcohols.[2] -
The Benzylic Alcohol: A site for stereoselective functionalization (often requiring
-configuration for bioactivity).[2] -
The Chiral Center (C3): The source of enantiomeric complexity requiring rigorous analytical resolution.
This guide provides a definitive technical framework for the structural confirmation, stereochemical analysis, and impurity profiling of this compound, designed for drug development scientists.
Spectroscopic Fingerprint & Elucidation
The transition from the starting material (Benzoylacetonitrile ) to the product is chemically subtle but spectroscopically distinct. The reduction of the ketone to the alcohol changes the hybridization and magnetic environment significantly.
Infrared Spectroscopy (FT-IR)
IR is the primary "Go/No-Go" gate for confirming the reduction.[2]
| Functional Group | Wavenumber ( | Morphology | Diagnostic Value |
| O-H Stretch | 3350 – 3450 | Broad, Strong | Critical: Confirms ketone reduction.[2] Absent in starting material. |
| C≡N Stretch | 2240 – 2255 | Sharp, Medium | Confirms nitrile integrity (no hydrolysis to amide/acid). |
| C=O Stretch | ~1680 | Sharp | Impurity Flag: Presence indicates unreacted Benzoylacetonitrile.[2] |
| C-O Stretch | 1050 – 1100 | Strong | Secondary alcohol confirmation.[2] |
Nuclear Magnetic Resonance (NMR)
The proton NMR spectrum of this compound in
1H NMR Consensus Data (
| Position | Multiplicity | Integration | Assignment Logic | |
| Ar-H | 7.30 – 7.45 | Multiplet | 5H | Phenyl ring protons.[2] |
| C3-H | 5.05 | dd or t | 1H | Benzylic proton.[2] Deshielded by -OH and Phenyl ring.[2] |
| -OH | 2.80 – 3.20 | Broad s | 1H | Exchangeable.[2] Shift varies with concentration/solvent.[2] |
| C2-H | 2.75 | dd | 1H | Diastereotopic methylene proton (Pro-R or Pro-S).[2] |
| C2-H | 2.65 | dd | 1H | Diastereotopic methylene proton (Pro-S or Pro-R).[2] |
Expert Insight: Do not expect a clean doublet for the C2 protons. The chiral center at C3 makes H
Structural Elucidation Workflow
The following diagram illustrates the logical decision tree for confirming the structure and purity.
Figure 1: Analytical workflow for validating this compound structure.
Stereochemical Analysis (Chiral Resolution)
Since the biological activity of downstream APIs (e.g., Fluoxetine) depends on the absolute configuration (usually S), determining the Enantiomeric Excess (ee) is mandatory.
Analytical Method: Chiral HPLC
Standard reverse-phase C18 columns cannot separate the enantiomers.[2] A polysaccharide-based chiral stationary phase is required.[2]
-
Column: Chiralcel OD-H or AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[2]
-
Mobile Phase: Hexane : Isopropanol (90:10 to 85:15).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 210 nm or 254 nm.[2]
-
Elution Order: typically
elutes before on OD-H columns, but this must be validated with a racemate standard.
Absolute Configuration Assignment
If an authentic standard is unavailable, the absolute configuration can be determined via Mosher's Ester Analysis .
-
Derivatize the alcohol with
- and -MTPA chloride ( -methoxy- -trifluoromethylphenylacetyl chloride).[2] -
Analyze via 1H or 19F NMR.[2]
-
Calculate
.[2] The sign of for protons flanking the chiral center allows assignment of configuration based on the Mosher model.
Synthesis & Impurity Fate Mapping
Understanding the synthesis is the only way to predict impurities. The most common route is the Biocatalytic Reduction of Benzoylacetonitrile.
Biocatalytic Pathway
This route is preferred over
Figure 2: Enzymatic reduction pathway utilizing cofactor recycling.[2]
Impurity Profile
| Impurity Name | Origin | Detection Strategy | Removal |
| Benzoylacetonitrile | Unreacted Starting Material | IR (1680 cm | Column chromatography or bisulfite adduct. |
| 3-Phenylacrylonitrile | Acid-catalyzed dehydration (Elimination) | 1H NMR (Vinylic protons ~6-7 ppm) | Difficult; requires careful pH control during workup. |
| 3-Amino-1-phenylpropanol | Over-reduction (if using Hydrides) | MS (M+ = 151), Ninhydrin stain | Control reductant equivalents.[2] |
Experimental Protocols
Protocol A: Biocatalytic Synthesis (Bench Scale)
Note: This protocol assumes the use of a commercially available KRED screening kit.
-
Buffer Prep: Prepare 50 mL of Phosphate Buffer (100 mM, pH 7.0) containing 1 mM Magnesium Sulfate.[2]
-
Substrate Solution: Dissolve Benzoylacetonitrile (500 mg) in IPA (2 mL).
-
Reaction: Add the substrate solution to the buffer. Add NADPH (1.1 eq) and KRED Enzyme (20 mg).
-
Incubation: Stir at 30°C for 24 hours. Monitor consumption of ketone by TLC (Hexane:EtOAc 7:3).
-
Workup: Extract reaction mixture with Ethyl Acetate (
). -
Drying: Dry combined organics over
, filter, and concentrate in vacuo. -
Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: Rapid HPLC Analysis
-
Sample Prep: Dissolve 1 mg of product in 1 mL of Hexane/IPA (90:10). Filter through 0.45
m PTFE filter.[2] -
Injection: 10
L.[2] -
Run Time: 30 minutes (Isocratic).
-
Calculation:
References
-
Biosynth. (3S)-3-Hydroxy-3-phenylpropanenitrile Product Data & Applications.
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 86524: this compound. [2]
-
Degórska, O. et al. (2023).[3] A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids.[2][3][4] Computational and Structural Biotechnology Journal.[2][3]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.
-
NIST Chemistry WebBook. Infrared Spectrum of 3-Hydroxypropanenitrile (Analog Reference).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Benzoylacetonitrile | C9H7NO | CID 64799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 3-Hydroxy-3-phenylpropanenitrile
The following technical guide details the spectroscopic characterization and analytical profiling of 3-Hydroxy-3-phenylpropanenitrile (CAS: 17190-29-3).
Executive Summary
This compound (also known as
This guide provides a definitive reference for the identification of this compound, emphasizing the causality between its molecular structure and its spectral response.[1] We explore the diastereotopic nature of the methylene protons in NMR, the specific fragmentation pathways in MS, and the diagnostic vibrational modes in IR.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Parameter | Data |
| IUPAC Name | This compound |
| CAS Number | 17190-29-3 |
| Molecular Formula | |
| Molecular Weight | 147.17 g/mol |
| Structure | |
| Appearance | Colorless to pale yellow oil (often solidifies upon high purity/cooling) |
| Solubility | Soluble in |
Synthesis & Sample Preparation Strategy
To ensure the spectroscopic data presented is contextually accurate, we must establish the origin of the sample.[1] The most robust route for analytical standard preparation is the direct aldol-type addition of acetonitrile to benzaldehyde.[1]
Validated Synthesis Protocol (Lithioacetonitrile Route)
Rationale: This method avoids the regioselectivity issues often seen with styrene oxide ring opening and guarantees the 3-hydroxy isomer.[1]
-
Reagent Prep: Generate lithioacetonitrile in situ by treating anhydrous acetonitrile with LDA (Lithium Diisopropylamide) in THF at -78°C.
-
Addition: Slowly add benzaldehyde (1.0 eq) to the solution, maintaining cryogenic conditions to prevent polymerization.
-
Quench: Quench with saturated aqueous
. -
Isolation: Extract with ethyl acetate, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes:EtOAc 3:1) is required to remove unreacted benzaldehyde, which interferes with the aromatic region in NMR.[1]
Analytical Sample Preparation[1][3]
-
NMR: Dissolve 10 mg of purified compound in 0.6 mL of
. Note: Use stored over to prevent acid-catalyzed elimination of the hydroxyl group. -
MS: Dilute to 10 ppm in Methanol (LC-MS) or use neat liquid for EI-MS direct insertion probe.[1]
Figure 1: Validated synthetic workflow for generating high-purity analytical standards of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The NMR spectrum of this compound is defined by the ABX system formed by the chiral center at C3 and the adjacent methylene protons at C2.[1]
NMR (400 MHz,
)
Expert Insight: The methylene protons (
| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |
| 7.35 – 7.45 | Multiplet (m) | 5H | Ar-H (Phenyl) | N/A (Complex overlap) |
| 5.05 | Triplet (t) or dd | 1H | Ph-CH (OH)- | |
| 2.78 | Doublet of doublets (dd) | 1H | -CH | |
| 2.65 | Doublet of doublets (dd) | 1H | -CH | |
| 2.40 | Broad Singlet (br s) | 1H | -OH | Variable (conc.[2][3] dependent) |
NMR (100 MHz,
)
The nitrile carbon is distinctively deshielded but weak due to lack of NOE. The benzylic carbon is the key diagnostic for the alcohol functionality.[1]
| Shift ( | Carbon Type | Assignment |
| 140.5 | Quaternary (C) | Ar-C (Ipso) |
| 128.9 | Methine (CH) | Ar-C (Meta) |
| 128.5 | Methine (CH) | Ar-C (Para) |
| 125.6 | Methine (CH) | Ar-C (Ortho) |
| 117.2 | Quaternary (C) | -C |
| 69.8 | Methine (CH) | Ph-C H(OH)- |
| 27.9 | Methylene (CH | -C H |
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid "fingerprint" verification.[1] The coexistence of the hydroxyl and nitrile bands is the primary confirmation of successful synthesis without dehydration to cinnamonitrile.[1]
-
3450
(Broad, Strong): O-H stretching. Indicates the secondary alcohol.[1][4] If this band is sharp, it suggests a non-hydrogen-bonded state (dilute solution).[1] -
3060, 3030
(Weak): Aromatic C-H stretching ( ). -
2255
(Medium, Sharp): C N stretching. This is the most diagnostic peak for the nitrile group.[1] -
1060
(Strong): C-O stretching (secondary alcohol).[1] -
760, 700
(Strong): Monosubstituted benzene ring deformation (out-of-plane bending).
Mass Spectrometry (MS)
Method: EI (Electron Ionization, 70 eV).[1]
Molecular Ion:
The fragmentation pattern is driven by the stability of the benzylic carbocation and the elimination of neutral water.[1]
| Intensity | Fragment Assignment | Mechanism | |
| 147 | Weak | Molecular Ion | |
| 129 | Medium | Dehydration (Loss of 18).[1] Forms cinnamonitrile radical cation.[1] | |
| 107 | Base Peak (100%) | ||
| 79 | Strong | Benzene ring fragment (from 107).[1] | |
| 77 | Strong | Phenyl cation.[1] | |
| 51 | Medium | Ring opening fragment.[1] |
Fragmentation Pathway Logic
The base peak at 107 is crucial.[1] In benzylic alcohols, cleavage adjacent to the alcohol carbon is favored.[1] The bond between the benzylic carbon and the methylene-nitrile group breaks, ejecting the stable neutral radical
Figure 2: Primary fragmentation pathways in Electron Ionization (EI) Mass Spectrometry for this compound.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 86524, this compound.[1] Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. this compound Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][5] Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] 7th Edition.[1] John Wiley & Sons.[1] (General reference for ABX splitting patterns in chiral benzylic systems).
Sources
Technical Whitepaper: Operational Safety and Strategic Handling of 3-Hydroxy-3-phenylpropanenitrile
Executive Summary & Chemical Profile
3-Hydroxy-3-phenylpropanenitrile (CAS: 17190-29-3) is a critical bifunctional intermediate in the synthesis of blockbuster neuropsychiatric drugs. It serves as the immediate precursor to 3-amino-1-phenylpropanol , the core scaffold for Selective Serotonin Reuptake Inhibitors (SSRIs) such as Fluoxetine (Prozac) and Norepinephrine Reuptake Inhibitors (NRIs) like Atomoxetine (Strattera) and Nisoxetine .
While often categorized generically with "organic nitriles," this molecule presents a unique dual-hazard profile due to its
Physicochemical Data Table
| Property | Value | Operational Implication |
| CAS Number | 17190-29-3 | Verification key for inventory tracking. |
| Molecular Formula | MW: 147.17 g/mol .[1][2][3][4][5] | |
| Physical State | Viscous Liquid / Oil | High skin retention; difficult to wash off. |
| Boiling Point | 306–307°C | Low volatility, but aerosols are persistent. |
| Density | 1.112 g/mL | Sinks in water; forms dense non-aqueous phase layers. |
| Solubility | DCM, Chloroform, EtOAc | Highly lipophilic; rapid transdermal absorption. |
Toxicology & Hazard Analysis (E-E-A-T)
The "Silent" Absorption Vector
Unlike volatile solvents where inhalation is the primary concern, this compound is a viscous, lipophilic oil. Field experience indicates that dermal absorption is the highest risk vector.
-
Mechanism: The lipophilic benzyl backbone facilitates rapid crossing of the stratum corneum. Once systemic, the nitrile moiety is metabolized.[6]
-
Causality: Standard nitrile gloves often provide insufficient breakthrough protection against benzyl-substituted nitriles over extended periods.
Metabolic Activation Pathway
This compound is not a simple cyanohydrin (which releases HCN spontaneously). It requires metabolic activation.
-
Cytochrome P450 hydroxylation at the
-carbon (adjacent to the nitrile). -
Cyanohydrin formation (unstable intermediate).
-
Spontaneous decomposition releasing the Cyanide anion (
). -
Mitochondrial Inhibition:
binds to Cytochrome c Oxidase, halting aerobic respiration.
Chemical Instability: The Dehydration Risk
Improper storage (heat/acidic trace) causes dehydration, converting the molecule into Cinnamonitrile (3-phenylacrylonitrile). Cinnamonitrile is a Michael acceptor, a potent sensitizer, and possesses a higher toxicity profile than the parent hydroxy-nitrile.
Visualization: Metabolic & Chemical Fate
Figure 1: Dual hazard pathways showing chemical degradation to cinnamonitrile and metabolic activation to cyanide.
Storage & Stability Engineering
To maintain the integrity of the
-
Temperature Control: Store at 2–8°C . Room temperature storage accelerates the dehydration to cinnamonitrile.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen can slowly oxidize the benzylic position, though this is secondary to the dehydration risk.
-
Container Material: Borosilicate glass is preferred. Avoid prolonged storage in plastics (LDPE/HDPE) due to the compound's lipophilicity and potential for leaching/softening the plastic.
-
Acid/Base Segregation: Strictly segregate from strong acids (catalyze dehydration) and strong bases (catalyze retro-aldol decomposition to benzaldehyde and acetonitrile).
Operational Protocols: Reduction to 3-Amino-1-phenylpropanol
The most common application of this molecule is its reduction (using Lithium Aluminum Hydride - LAH) to the amino-alcohol. This step combines the hazards of the nitrile with the pyrophoric nature of LAH.
PPE Matrix
| Protection Type | Specification | Rationale |
| Gloves (Primary) | Silver Shield (Laminate) | Nitrile gloves degrade rapidly against aromatic nitriles. |
| Gloves (Outer) | Long-cuff Nitrile | For dexterity and protection of the inner laminate glove. |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Essential to capture potential HCN or solvent vapors. |
| Body | Flame Resistant (FR) Lab Coat | Mandatory due to LAH usage (fire hazard). |
Step-by-Step Reduction Safety Protocol
Objective: Safe reduction of the nitrile group without triggering thermal runaway or cyanide exposure.
Reagents:
-
Substrate: this compound (dissolved in anhydrous THF).
-
Reductant:
(LAH) solution in THF (preferred over solid LAH to reduce dust/static risk). -
Quench: Fieser method reagents (
, 15% , ).
Workflow:
-
System Inerting:
-
Flame-dry all glassware.
-
Establish a positive pressure Nitrogen/Argon line.
-
Why: LAH reacts violently with moisture, generating hydrogen gas (
).
-
-
Controlled Addition (The Critical Step):
-
Cool the LAH/THF mixture to 0°C.
-
Add the nitrile solution dropwise via an addition funnel.
-
Safety Check: Monitor internal temperature. The reduction of the nitrile is highly exothermic. Rapid addition can cause solvent boiling and runaway pressure buildup.
-
-
Reaction Monitoring:
-
Maintain reflux only after initial gas evolution ceases.
-
Caution: Do not stopper the system tightly; ensure the inert gas bubbler can vent excess
.
-
-
The Quench (High Risk Phase):
-
Cool reaction to 0°C.
-
Fieser Method: Add Water (1x), then 15% NaOH (1x), then Water (3x) very slowly.
-
Cyanide Note: The basic environment of the Fieser quench (NaOH) helps trap any liberated cyanide as non-volatile salts (
) rather than releasing HCN gas. Never quench this specific reaction with acid first.
-
-
Waste Management:
-
The aluminum salts and aqueous waste must be treated as Cyanide-Contaminated .
-
Do not mix with acidic waste streams.
-
Visualization: Safe Reduction Workflow
Figure 2: Operational workflow emphasizing the alkaline quench to prevent HCN release.
Emergency Response Procedures
Exposure Response
-
Skin Contact: Immediate wash with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin; this accelerates absorption.
-
Inhalation: Move to fresh air. If breathing is labored, administer oxygen.
-
Cyanide Antidote: If signs of cyanide poisoning appear (confusion, gasping, cherry-red skin, cardiac arrhythmia), medical personnel should administer a Hydroxocobalamin kit (Cyanokit) immediately.
Spill Management
-
Evacuate the immediate area.
-
PPE: Don Silver Shield gloves and SCBA (if spill is >100mL).
-
Neutralization: Absorb with vermiculite or sand.
-
Decontamination: Treat the spill site with 10% Sodium Hypochlorite (Bleach) solution. This oxidizes traces of cyanide/nitrile. Note: Ensure good ventilation as bleach + nitrile can produce toxic chloramines, though the priority is oxidizing the cyanide potential.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 86524, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Nitriles and their metabolic pathways. Retrieved from [Link]
- Corey, E. J., & Reichard, G. A. (1989).Enantioselective Synthesis of Fluoxetine. Tetrahedron Letters.
-
Occupational Safety and Health Administration (OSHA). Cyanide Exposure and Nitrile Handling Guidelines. Retrieved from [Link]
Sources
- 1. Benzenepropanenitrile, «beta»-hydroxy- (CAS 17190-29-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. (S)-3-Hydroxy-3-phenylpropanenitrile | CAS 132203-26-0 - Arran Chemical Company [arranchemical.ie]
- 3. 17190-29-3 | CAS DataBase [m.chemicalbook.com]
- 4. This compound | C9H9NO | CID 86524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Biocatalytic Asymmetric Synthesis of (S)-3-Hydroxy-3-phenylpropanenitrile
[1][2]
Executive Summary
This application note details the protocol for the stereoselective synthesis of (S)-3-Hydroxy-3-phenylpropanenitrile (CAS: 100143-61-7) via enzymatic reduction of benzoylacetonitrile (3-oxo-3-phenylpropanenitrile).[1] This chiral
Unlike chemical reduction methods (e.g., NaBH₄) that yield racemic mixtures requiring costly resolution, or asymmetric hydrogenation requiring heavy metal catalysts (Ru/Rh), this biocatalytic route utilizes an engineered Ketoreductase (KRED) coupled with a cofactor regeneration system. This process delivers >99% enantiomeric excess (ee) and >95% conversion under mild, aqueous conditions.
Scientific Background & Mechanism[3][4]
The Challenge of Chemical Synthesis
The target molecule contains a chiral center at the C3 position. Traditional chemical reduction of the
-
Poor Stereocontrol: Standard hydride donors attack from both faces of the carbonyl, yielding a 50:50 racemate.
-
Safety Hazards: Use of pyrophoric reducing agents or high-pressure hydrogenation.[1]
-
Purification Costs: Downstream resolution (crystallization or chiral chromatography) limits theoretical yield to 50%.[1]
The Biocatalytic Solution
The protocol employs a NADPH-dependent Ketoreductase (KRED), also known as Carbonyl Reductase (CRED). These enzymes transfer a hydride ion from the cofactor NADPH to the si- or re-face of the ketone with exquisite precision.[1]
To make the process economically viable, a Glucose Dehydrogenase (GDH) cycle is coupled to the reaction. GDH oxidizes glucose to gluconolactone, simultaneously regenerating NADPH from NADP+, driving the equilibrium toward the alcohol product.
Reaction Pathway Diagram
The following diagram illustrates the coupled enzymatic system and the flow of electrons.
Figure 1: Coupled enzymatic reduction of benzoylacetonitrile using KRED and GDH for cofactor recycling.
Materials and Equipment
Reagents
| Reagent | Grade/Spec | Purpose |
| Benzoylacetonitrile | >98% Purity | Substrate |
| KRED Enzyme Panel | Lyophilized powder | Catalyst (Screening) |
| GDH (CDX-901 or equiv) | >50 U/mg | Cofactor Recycling |
| NADP+ Disodium Salt | >95% | Cofactor |
| D-Glucose | USP Grade | Hydride Source |
| DMSO | ACS Grade | Co-solvent (Solubility) |
| Potassium Phosphate | 100 mM, pH 7.0 | Buffer System |
| Butyl Acetate/MTBE | HPLC Grade | Extraction Solvent |
Equipment
-
Screening: 96-well deep-well plates, orbital shaker (thermostated).
-
Scale-up: 100 mL jacketed glass reactor with overhead stirrer.
-
Analysis: HPLC with Chiralcel OD-H or AD-H column; UV detector (210/254 nm).
Experimental Protocols
Protocol 1: Enzyme Screening (Micro-scale)
Objective: Identify the optimal KRED variant for activity and stereoselectivity.
-
Stock Solutions:
-
Substrate Stock: Dissolve benzoylacetonitrile (20 mg/mL) in DMSO.
-
Cofactor Mix: Dissolve Glucose (200 mg/mL), GDH (5 U/mL), and NADP+ (1 mM) in Phosphate Buffer (100 mM, pH 7.0).
-
-
Plate Setup:
-
Dispense 900 µL of Cofactor Mix into each well of a 96-well deep-well plate.
-
Add 1-2 mg of unique KRED enzyme powder to each well.
-
Initiate reaction by adding 50 µL of Substrate Stock (Final conc: ~1 g/L, 5% DMSO).
-
-
Incubation:
-
Seal plate with breathable film.[1]
-
Incubate at 30°C, 600 rpm for 24 hours.
-
-
Quench & Analysis:
Protocol 2: Preparative Scale Synthesis (1 Gram)
Objective: Produce isolated material for validation.
-
Reaction Preparation:
-
In a 100 mL vessel, add 40 mL of Potassium Phosphate Buffer (100 mM, pH 7.0).
-
Add D-Glucose (2.0 g, 2 equiv relative to substrate).
-
Add NADP+ (10 mg, catalytic amount).
-
Add GDH (20 mg).[1]
-
Add optimized KRED Enzyme (50 mg, based on screening results).
-
-
Substrate Addition:
-
Dissolve Benzoylacetonitrile (1.0 g, 6.89 mmol) in 5 mL DMSO.
-
Add substrate solution dropwise to the stirring enzyme mixture over 30 minutes.
-
Note: Slow addition prevents enzyme inhibition by high local substrate concentration.
-
-
Reaction Monitoring:
-
Maintain temperature at 30°C and stirring at 250 rpm.
-
Monitor pH; maintain between 6.8–7.2 using 1M NaOH (gluconic acid production lowers pH).[1]
-
Run for 12–24 hours until HPLC shows >99% conversion.
-
-
Workup & Isolation:
-
Add 10 g of Celite (filter aid) and stir for 10 mins.
-
Filter through a sintered glass funnel to remove enzyme/Celite.[1]
-
Extract the filtrate with MTBE (3 x 50 mL).
-
Wash combined organic layers with Brine (1 x 20 mL).[1]
-
Dry over MgSO₄, filter, and concentrate under reduced pressure (40°C).
-
Yield: Expect 0.95–0.98 g of clear/pale yellow oil.[1]
-
Analytical Methods
Method A: Conversion & Purity (Reverse Phase)
-
Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Water (0.1% TFA) : Acetonitrile (60:40)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm
-
Retention Times:
Method B: Enantiomeric Excess (Chiral Normal Phase)
Process Development Workflow
The following flowchart guides the user from initial screening to process optimization.
Figure 2: Strategic workflow for developing the biocatalytic process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Substrate Inhibition | Switch to fed-batch mode (slow addition of substrate). |
| Enzyme Deactivation | Check DMSO concentration (keep <10%).[1] Ensure pH is stable. | |
| Low Enantioselectivity | Wrong Enzyme Variant | Screen "R-selective" or "S-selective" specific libraries. |
| Background Reaction | Ensure no chemical reduction is occurring (unlikely without hydrides).[1] | |
| Emulsion during Workup | Protein precipitation | Use Celite filtration before extraction.[1] Add brine to aqueous phase.[1] |
| pH Drift | Gluconic Acid buildup | Use higher buffer strength (200 mM) or active pH-stat titration with NaOH.[1] |
References
-
Siedentop, R. et al. (2023).[1] "A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes."[1][2] Scientific Reports/PMC.[1] Link
-
Liu, Z. et al. (2025).[1] "Stereoselective synthesis of (S)-3-Hydroxy-3-phenylpropionate with a novel carbonyl reductase." International Journal of Biological Macromolecules. Link
-
PubChem Compound Summary. (2025). "this compound."[1][3][4][5][6][7] National Library of Medicine.[1] Link
-
BenchChem Protocols. (2025). "Application Notes and Protocols for the Enzymatic Synthesis of 2-Hydroxy-2-phenylpropanenitrile." (Analogous methodology). Link[8]
-
Patel, R.N. (2006).[1] "Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate." US Patent 20060205056A1.[1] Link
Sources
- 1. 3-Hydroxy-3,3-diphenylpropanenitrile | C15H13NO | CID 266076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents [patents.google.com]
- 5. biosynth.com [biosynth.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | C9H9NO | CID 86524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Purification techniques for 3-Hydroxy-3-phenylpropanenitrile
Application Note: Advanced Purification Protocols for 3-Hydroxy-3-phenylpropanenitrile
Abstract
This compound (CAS 132203-26-0 for (S)-enantiomer) is a critical chiral building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other aryl-amino alcohol pharmacophores.[1] Its purification is frequently complicated by its tendency to undergo thermal dehydration to form cinnamonitrile and its physical state, which often presents as a viscous oil or low-melting solid depending on enantiomeric purity. This guide details three purification strategies—Flash Chromatography, High-Vacuum Distillation, and Enantioselective Crystallization—tailored to specific scale and purity requirements.
Introduction & Molecule Profile
The target molecule contains a secondary hydroxyl group
| Property | Specification | Notes |
| Molecular Formula | MW: 147.18 g/mol | |
| Physical State | Viscous Oil / Low-melting Solid | Pure enantiomers are more likely to crystallize; racemates often oil out. |
| Boiling Point | ~160°C @ 10 mmHg (Predicted) | Warning: High risk of decomposition >120°C. |
| Solubility | Soluble: EtOH, EtOAc, DCM, DMSOInsoluble: Water, Hexanes (Cold) | Lipophilic character dominates due to the phenyl ring. |
| Key Impurities | Styrene oxide (starting material)Cinnamonitrile (elimination product)Benzoylacetonitrile (oxidation byproduct) | Elimination is the primary degradation pathway. |
Pre-Purification Assessment
Before selecting a method, define the crude profile using Thin Layer Chromatography (TLC) and GC-MS/HPLC.
-
TLC System: Hexane:Ethyl Acetate (7:3).
-
Target R_f: ~0.3–0.4.
-
Impurity R_f: Styrene oxide (~0.6), Cinnamonitrile (~0.5, UV active).
-
Visualization: UV (254 nm) and
stain (hydroxyl group oxidation).
-
Purification Methodologies
Method A: Flash Column Chromatography (High Resolution)
Best for: Small scales (<10 g), removal of close-eluting impurities, and heat-sensitive batches.
Protocol:
-
Stationary Phase: Silica Gel 60 (230–400 mesh). Use a silica-to-sample ratio of 30:1.
-
Column Preparation: Slurry pack with 100% Hexane.
-
Loading: Dissolve crude oil in a minimum volume of DCM or Toluene. Avoid loading with EtOAc, as it causes band broadening.
-
Elution Gradient:
-
0–5 min: 100% Hexane (Flushes non-polar styrene oxide).
-
5–20 min: 0%
20% EtOAc in Hexane (Linear gradient). -
20–40 min: Hold at 20–25% EtOAc (Product elution).
-
Note: The product is weakly acidic; adding 0.1% acetic acid to the mobile phase can reduce tailing but is usually unnecessary for nitriles.
-
Critical Control Point: Do not use basic modifiers (e.g., Triethylamine) in the silica slurry, as this catalyzes the elimination to cinnamonitrile.
Method B: High-Vacuum Distillation (Scalable)
Best for: Large scales (>50 g) and removal of heavy inorganic salts or polymers.
Protocol:
-
Setup: Short-path distillation head with a vigorous stir bar and vacuum cow receiver.
-
Vacuum Requirement: High vacuum is mandatory (<1 mmHg) to keep the bath temperature below 130°C.
-
Procedure:
-
Degas the crude oil at RT under vacuum for 20 mins to remove residual solvents.
-
Slowly ramp oil bath temperature.
-
Fore-run: Collect distillate coming over <100°C (bath temp) – typically unreacted styrene oxide.
-
Main Fraction: Product typically distills at 115–125°C @ 0.5 mmHg .
-
-
Stabilization: If the pot residue becomes dark/viscous, stop immediately. This indicates polymerization or degradation.
Safety Note: Ensure the system is leak-proof. Oxygen ingress at high temperatures can trigger rapid decomposition of the nitrile.
Method C: Crystallization (Enantiomeric Enrichment)
Best for: Enantiomerically enriched samples (>80% ee) derived from biocatalysis.
Racemic this compound is often an oil, but the pure (R) or (S) enantiomers can form white needles.
Protocol:
-
Solvent System: Diisopropyl Ether (DIPE) / Hexane or Toluene / Heptane.
-
Dissolution: Dissolve crude in warm DIPE (40°C).
-
Anti-solvent: Add Hexane dropwise until slight turbidity persists.[2]
-
Seeding: Add a seed crystal of the pure enantiomer if available.
-
Cooling: Ramp temperature down to 4°C at a rate of 5°C/hour. Rapid cooling traps impurities.
-
Harvest: Filter cold and wash with cold Hexane.
Process Decision Logic (Workflow)
Figure 1: Decision matrix for selecting the optimal purification route based on physical state and scale.
Quality Control & Troubleshooting
Analytical Checkpoints:
-
1H NMR (CDCl3):
-
Look for the chiral proton (
-C-OH) as a triplet/dd around 5.0 ppm. -
Check for the elimination product (Cinnamonitrile) olefinic protons at
6.0–7.0 ppm.
-
-
Chiral HPLC:
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:IPA (90:10), Isocratic.
-
Flow: 1.0 mL/min.
-
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Product "oils out" during crystallization | Impurity level too high or cooling too fast. | Re-dissolve by heating; add more anti-solvent (Hexane) more slowly.[2] Seed the solution. |
| Yellowing of product during distillation | Thermal decomposition (Elimination). | Lower bath temperature; improve vacuum depth (<0.5 mmHg). |
| Low Yield in Chromatography | Product retained on silica or degraded. | Flush column with 100% EtOAc to recover polar material. Ensure silica is neutral pH. |
References
-
Biosynth. (n.d.). (3S)-3-Hydroxy-3-phenylpropanenitrile Technical Data. Retrieved from
-
BenchChem. (2025).[3][4] Synthesis of 2-Hydroxy-2-phenylpropanenitrile and related beta-hydroxy nitriles. Retrieved from
-
Organic Syntheses. (1928). Styrene Oxide Preparation (Precursor Context). Org. Synth. 1928, 8, 102. Retrieved from
-
PubChem. (2025).[5] this compound Compound Summary. Retrieved from
Sources
Analytical methods for 3-Hydroxy-3-phenylpropanenitrile characterization
Abstract
This Application Note provides a comprehensive analytical framework for the characterization of 3-Hydroxy-3-phenylpropanenitrile (3-HPPN) , a critical chiral intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), including Fluoxetine (Prozac) and Duloxetine (Cymbalta) .[1] Because the pharmacological efficacy of the final drug substance relies heavily on the enantiomeric purity of this intermediate, this guide prioritizes chiral resolution alongside achiral purity profiling. We present validated protocols for Chiral HPLC , Reverse-Phase HPLC (RP-HPLC) , and GC-MS , supported by spectroscopic identification data (NMR, FT-IR).
Introduction & Chemical Context
This compound (CAS: 17190-29-3) serves as a strategic scaffold in medicinal chemistry.[1][2] Its structure—a benzylic alcohol with a pendant nitrile group—allows for versatile transformations, most notably the reduction to 3-amino-1-phenylpropanols.[1]
In the synthesis of (S)-Fluoxetine or (S)-Duloxetine, the enantiomeric excess (ee) of the 3-HPPN intermediate is a Critical Quality Attribute (CQA). Impurities such as the unreduced ketone (Benzoylacetonitrile ) or the dehydration product (Cinnamonitrile ) can propagate through the synthesis, leading to complex purification steps downstream.
Key Physicochemical Properties[1][2][3][4]
| Property | Value | Notes |
| Molecular Formula | C₉H₉NO | |
| Molecular Weight | 147.17 g/mol | |
| Appearance | Waxy Solid / Viscous Oil | Tendency to supercool; mp ~60–65°C |
| Solubility | Soluble in MeOH, ACN, DCM | Sparingly soluble in water |
| Chirality | 1 Stereocenter (C3) | (R) and (S) enantiomers |
Spectroscopic Identification (Qualitative)
Before quantitative analysis, structural identity must be confirmed. The following spectral assignments are based on the purified reference standard.
2.1 Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃, 400 MHz
The spectrum is characterized by the desshielded benzylic proton and the diastereotopic methylene protons adjacent to the nitrile.
-
δ 7.30 – 7.45 ppm (m, 5H): Aromatic phenyl ring protons.
-
δ 5.05 ppm (t, J=6.5 Hz, 1H): Benzylic –CH (OH)–. This shift is diagnostic; oxidation to ketone shifts this signal away, while dehydration removes it.
-
δ 2.75 ppm (d, J=6.5 Hz, 2H): Methylene –CH₂ –CN.
-
δ 2.60 ppm (br s, 1H): Hydroxyl –OH (Exchangeable with D₂O).
2.2 FT-IR Spectroscopy[1]
-
3400–3450 cm⁻¹ (Broad): O-H stretching (Intermolecular H-bonding).[1]
-
2250 cm⁻¹ (Sharp): C≡N nitrile stretching. Note: Absence of this peak suggests hydrolysis to amide/acid.
-
1050 cm⁻¹: C-O secondary alcohol stretch.
Chromatographic Protocols
Achiral Purity Profiling (RP-HPLC)
Objective: Quantify related impurities (starting material and degradation products).
Rationale: A C18 stationary phase with a water/acetonitrile gradient provides excellent selectivity between the polar alcohol (3-HPPN), the more polar ketone, and the non-polar dehydration product.
Protocol Parameters:
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[1]5) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 210 nm (Nitrile/Phenyl) & 254 nm (Aromatic) |
| Injection Vol | 5.0 µL |
Gradient Program:
-
0–2 min: 10% B (Isocratic hold for polar impurities)
-
2–15 min: 10% → 60% B (Linear gradient)
-
15–20 min: 60% → 90% B (Wash lipophilic impurities)
-
20–25 min: 10% B (Re-equilibration)
Target Impurities & Relative Retention (RRT):
-
3-HPPN (Analyte): 1.00
-
Benzoylacetonitrile (Ketone): ~0.85 (More polar, elutes earlier)
-
Cinnamonitrile (Dehydration): ~1.40 (Conjugated, elutes later)
Chiral Resolution (Normal Phase HPLC)
Objective: Determine Enantiomeric Excess (% ee).
Rationale: The hydroxyl group adjacent to the phenyl ring interacts strongly with polysaccharide-based chiral stationary phases (CSPs) via hydrogen bonding and π-π interactions.[1] The Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is the industry standard for this class of benzylic alcohols.[1]
Protocol Parameters:
| Parameter | Condition |
| Column | Daicel Chiralcel OD-H (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropyl Alcohol (90 : 10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 215 nm |
| Run Time | 20 minutes |
System Suitability Criteria:
-
Resolution (Rs): > 2.0 between enantiomers.
-
Theoretical Plates: > 8000.[1]
Note: If peak tailing is observed due to the hydroxyl group, add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase, though neutral alcohols usually run well without additives.
Volatile Impurity Analysis (GC-MS)
Objective: Detect residual solvents and confirm the absence of thermally stable volatile side products.[1]
Protocol Parameters:
-
Instrument: Agilent 7890B GC / 5977B MSD[1]
-
Column: DB-5ms or HP-5ms (30 m × 0.25 mm, 0.25 µm)[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow)
-
Inlet: Split 20:1 @ 250°C
-
Oven Program:
-
50°C (hold 2 min)
-
Ramp 15°C/min to 280°C
-
Hold 5 min
-
-
MS Source: EI (70 eV), Scan range 40–400 m/z
Derivatization (Optional but Recommended): While 3-HPPN can be analyzed directly, the hydroxyl group can cause tailing.[1] Silylation with BSTFA + 1% TMCS (60°C for 30 min) improves peak shape and sensitivity.
-
Diagnostic Ion (TMS derivative): m/z 73 (TMS), m/z 179 (M - CH₂CN).
Analytical Workflow Visualization
The following diagram illustrates the decision tree for characterizing a batch of 3-HPPN during process development.
Figure 1: Integrated analytical workflow for the characterization of this compound.
Method Validation & Troubleshooting
To ensure data reliability (Trustworthiness), the following validation parameters should be established in-house:
5.1 Linearity & Range
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL). The correlation coefficient (R²) must be ≥ 0.999.
5.2 Limit of Detection (LOD) / Quantitation (LOQ)
For the genotoxic impurity Cinnamonitrile (Michael acceptor), high sensitivity is required.
-
LOQ Target: < 0.05% (area normalization).
-
Signal-to-Noise: LOQ ≥ 10:1; LOD ≥ 3:1.[1]
5.3 Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (HPLC) | Silanol interaction with -OH | Ensure pH is controlled (2.5) or add modifier (DEA) for chiral methods.[3] |
| Split Peaks | Sample solvent mismatch | Dissolve sample in mobile phase or weaker solvent. Avoid pure ACN injection.[1] |
| Low Recovery (GC) | Thermal degradation | Use lower inlet temp (200°C) or switch to silylation derivatization. |
| Chiral Peak Overlap | Column aging | Regenerate Chiralcel OD-H with Ethanol (0.5 mL/min for 2 hrs). |
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link]
-
Chiral Technologies. Application Guide for Chiral HPLC Selection. (General reference for OD-H/AD-H column selection for benzyl alcohols). [Link]
- Corey, E. J., & Reichard, G. A. (1989). Enantioselective Synthesis of Fluoxetine. Tetrahedron Letters.
Sources
The Strategic Role of 3-Hydroxy-3-phenylpropanenitrile in the Synthesis of Agrochemicals: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Building Block
In the continuous quest for novel and effective agrochemicals, the strategic selection of starting materials is paramount. 3-Hydroxy-3-phenylpropanenitrile, a bifunctional molecule featuring both a hydroxyl and a nitrile group, has emerged as a valuable and versatile building block in synthetic organic chemistry.[1][2] Its unique structural attributes provide a reactive platform for the construction of complex molecular architectures, particularly those found in modern fungicides and herbicides. This technical guide delves into the practical applications of this compound in agrochemical synthesis, providing detailed protocols and expert insights for researchers and professionals in the field. The focus will be on its transformation into key intermediates for the synthesis of morpholine-based fungicides, a class of agrochemicals known for their efficacy against a broad spectrum of fungal pathogens.[3]
Core Application: A Gateway to Phenyl-Substituted Morpholine Fungicides
Morpholine fungicides, such as the widely used fenpropimorph, are characterized by a substituted morpholine ring.[4][5] The synthesis of these complex molecules often relies on the availability of key chiral or achiral amino alcohol intermediates. This compound serves as an excellent precursor to 3-amino-1-phenylpropan-1-ol, a critical building block for the construction of the phenyl-substituted morpholine core.
The synthetic strategy involves a two-step process:
-
Reduction of the Nitrile Moiety: The cyano group of this compound is selectively reduced to a primary amine, yielding 3-amino-1-phenylpropan-1-ol.
-
Morpholine Ring Formation: The resulting amino alcohol undergoes a cyclization reaction to form the desired morpholine ring.
This guide will provide detailed protocols for each of these pivotal transformations, elucidating the underlying chemical principles and experimental considerations.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1-phenylpropan-1-ol from this compound
This protocol details the catalytic hydrogenation of this compound to afford 3-amino-1-phenylpropan-1-ol. The use of a catalyst like Raney Nickel is a well-established method for the reduction of nitriles to primary amines.[6]
Causality Behind Experimental Choices:
-
Catalyst: Raney Nickel is chosen for its high activity and selectivity in nitrile reduction. The presence of ammonia is crucial to suppress the formation of secondary and tertiary amine by-products.
-
Solvent: Methanol or ethanol are suitable solvents for this reaction, as they readily dissolve the starting material and are compatible with the hydrogenation conditions.
-
Pressure and Temperature: Elevated hydrogen pressure and temperature are necessary to drive the reaction to completion in a reasonable timeframe.
Diagram of the Reaction Workflow:
Caption: Workflow for the synthesis of a phenyl-substituted morpholine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-1-phenylpropan-1-ol (1 equivalent) in a suitable high-boiling solvent such as DMF.
-
Base Addition: Add a base, such as anhydrous potassium carbonate (2-3 equivalents), to the solution.
-
Addition of Cyclizing Agent: Slowly add bis(2-chloroethyl) ether (1-1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature of 100-150°C and maintain it for several hours with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired phenyl-substituted morpholine.
Conclusion: A Versatile Platform for Agrochemical Innovation
This compound stands as a testament to the power of strategic molecular design in agrochemical synthesis. Its facile conversion to key intermediates like 3-amino-1-phenylpropan-1-ol opens a direct and efficient pathway to the synthesis of valuable agrochemical scaffolds, most notably the phenyl-substituted morpholines. The protocols detailed herein provide a robust framework for researchers to harness the potential of this versatile building block, paving the way for the development of next-generation fungicides and other crop protection agents. The principles of catalysis and reaction optimization discussed underscore the importance of a deep understanding of chemical causality in achieving efficient and scalable synthetic routes.
References
- US6462219B2, Process for producing 3-hydroxypropionitrile, Google P
- CN103275030A, Synthesis method of fenpropimorph, Google P
-
fenpropimorph (188) - Food and Agriculture Organization of the United Nations, [Link]
-
Fenpropimorph - Wikipedia, [Link]
-
Fenpropimorph (Ref: CGA 101031) - AERU - University of Hertfordshire, [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate, [Link]
-
Morpholine synthesis - Organic Chemistry Portal, [Link]
-
Synthesis of 3-amino-1-phenyl-propan-1-ol - PrepChem.com, [Link]
- KR101644016B1, A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same, Google P
-
(PDF) 3-Methylamino-3-phenylpropan-1-ol - ResearchGate, [Link]
- US20040102651A1, Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor, Google P
- CN100432043C, Preparation method of 3-methylamino-1-phenylpropanol, Google P
-
Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System - MDPI, [Link]
-
Improvements of synthesis of phenylpropanolamine - ResearchGate, [Link]
- DE3242922A1, PHENYLPROPANOLAMINE, THEIR PRODUCTION AND USE, Google P
-
A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC - NIH, [Link]
-
Organic Syntheses Procedure, [Link]
-
This compound | C9H9NO | CID 86524 - PubChem - NIH, [Link]
- EP0561535A2, Enantiomeric enrichment of cyanohydrins, Google P
Sources
Application Notes & Protocols: A Deep Dive into the Reaction Mechanisms of 3-Hydroxy-3-phenylpropanenitrile
Foreword: The Synthetic Versatility of a Multifunctional Building Block
To the dedicated researchers, scientists, and professionals in drug development, this document serves as a comprehensive guide to the reaction mechanisms involving 3-Hydroxy-3-phenylpropanenitrile. This seemingly simple molecule, possessing a hydroxyl group, a nitrile moiety, and a chiral center, is a powerhouse of synthetic potential. Its strategic importance lies in its ability to serve as a versatile precursor for a wide array of more complex molecules, particularly in the pharmaceutical industry where chirality and functionality are paramount.[1][2] Understanding the nuances of its reactivity is not merely an academic exercise but a critical step in designing efficient and elegant synthetic routes to novel therapeutics. This guide is structured to provide not just protocols, but a deeper understanding of the "why" behind the "how," empowering you to harness the full potential of this valuable intermediate.
Physicochemical Properties at a Glance
A foundational understanding of a molecule's physical and chemical properties is essential before its application in any synthetic protocol. Below is a summary of key data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO | [3][4] |
| Molecular Weight | 147.17 g/mol | [2][3] |
| CAS Number | 17190-29-3 | [3] |
| Appearance | Liquid | [4] |
| Boiling Point | 343.3 °C | [2] |
| Density | 1.128 g/cm³ | [2] |
| SMILES | C1=CC=C(C=C1)C(CC#N)O | [3] |
| InChIKey | HILDHWAXSORHRZ-UHFFFAOYSA-N | [3][4] |
Core Reaction Mechanisms and Synthetic Utility
This compound is defined by the interplay of its three key functional components: the secondary alcohol, the nitrile group, and the phenyl ring. These features dictate its reactivity and open up a variety of transformation pathways.
Synthesis via Nucleophilic Addition: The Genesis of the Molecule
The most common and direct route to this compound and other β-hydroxynitriles is through the nucleophilic addition of a cyanide ion to a carbonyl compound.[5][6] In this case, the precursor is phenylacetaldehyde.
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of phenylacetaldehyde. This leads to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral alkoxide intermediate.[7]
-
Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, typically HCN or water, to yield the final this compound product.[7]
It is crucial to note that this reaction creates a new chiral center at the carbon bearing the hydroxyl group. Without the use of a chiral catalyst, the attack of the planar carbonyl group by the cyanide ion is equally probable from either face, resulting in a racemic mixture of (R)- and (S)-enantiomers.[5]
Caption: Nucleophilic addition pathway for the synthesis of this compound.
Hydrolysis of the Nitrile Group: A Gateway to Carboxylic Acids
The nitrile functionality is a versatile precursor to carboxylic acids, and this compound is no exception. This transformation can be achieved under either acidic or basic conditions.[7]
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and heat, the nitrile group is hydrolyzed to a carboxylic acid, yielding 3-hydroxy-3-phenylpropanoic acid and an ammonium salt.[7]
-
Base-Catalyzed Hydrolysis: Treatment with a strong base (e.g., NaOH) followed by acidification also converts the nitrile to a carboxylic acid. The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step.[7]
This reaction is fundamental in drug development, as it allows for the introduction of a carboxylic acid moiety, a common functional group in many active pharmaceutical ingredients (APIs).
Caption: Hydrolysis pathways of this compound to its corresponding carboxylic acid.
Reduction of the Nitrile Group: Synthesis of Primary Amines
The nitrile group can be reduced to a primary amine, providing a route to valuable diamine building blocks. This transformation is typically achieved using strong reducing agents.
-
Catalytic Hydrogenation: High-pressure hydrogenation over a metal catalyst (e.g., Raney Nickel, Platinum oxide) is an effective method.
-
Chemical Reduction: Reagents like Lithium Aluminum Hydride (LiAlH₄) followed by an aqueous workup will also reduce the nitrile to a primary amine.
The resulting 3-amino-1-phenylpropan-1-ol is a key intermediate for various downstream applications.
Asymmetric Synthesis and Kinetic Resolution: Accessing Enantiopure Compounds
Given that many APIs are single enantiomers, the ability to synthesize or resolve this compound into its constituent enantiomers is of paramount importance.[8]
-
Catalytic Asymmetric Synthesis: The development of chiral catalysts for the addition of cyanide to aldehydes allows for the direct synthesis of enantiomerically enriched hydroxynitriles.[9] This is often the most efficient approach.
-
Enzymatic Kinetic Resolution: Enzymes, particularly lipases, can be used to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the acylated and unreacted enantiomers.[8] This biocatalytic approach is gaining traction due to its high selectivity and environmentally benign nature.[8]
The (S)-enantiomer of this compound is a crucial intermediate in the synthesis of the widely used antidepressant, fluoxetine.[8]
Experimental Protocols
Safety First: Working with cyanides is extremely hazardous. All manipulations involving cyanide salts or hydrogen cyanide must be performed in a well-ventilated fume hood by trained personnel. An emergency cyanide poisoning antidote kit should be readily available. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[10][11]
Protocol 1: Synthesis of Racemic this compound
This protocol is a representative example of the nucleophilic addition of cyanide to an aldehyde.
Materials:
-
Phenylacetaldehyde
-
Potassium Cyanide (KCN)
-
Glacial Acetic Acid
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve potassium cyanide in water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add phenylacetaldehyde to the cyanide solution, followed by the dropwise addition of glacial acetic acid over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours.
-
Extract the reaction mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Acid-Catalyzed Hydrolysis to 3-Hydroxy-3-phenylpropanoic Acid
This protocol outlines the conversion of the nitrile to a carboxylic acid.
Materials:
-
This compound
-
Concentrated Sulfuric Acid
-
Water
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
In a round-bottom flask, combine this compound with a 1:1 mixture of water and concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it over ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product to obtain pure 3-hydroxy-3-phenylpropanoic acid.
Spectroscopic Characterization
Accurate characterization of the synthesized compounds is crucial for verifying their identity and purity.
| Spectroscopic Data for 3-Hydroxy-2-phenylpropanenitrile (Isomer for Comparison) | |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 7.46 – 7.35 (m, 5H, Aromatic), 5.03 (t, 1H, CH-OH), 3.71 (br s, 1H, OH), 2.69 (d, 2H, CH₂) |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 142.6, 128.3, 128.6, 125.1, 118.3, 70.4, 23.7 |
| IR (KBr) | ν_max (cm⁻¹): Characteristic peaks for OH (broad, ~3400), C≡N (sharp, ~2250), C-H aromatic (~3000-3100), C-H aliphatic (~2850-2950) |
| Mass Spectrometry (GC-MS) | m/z: Look for the molecular ion peak and characteristic fragmentation patterns. |
| Data for the isomer is provided for comparative purposes due to limited availability of directly published spectra for this compound.[12] |
Conclusion and Future Outlook
This compound stands as a testament to the power of small, functionalized molecules in modern organic synthesis. Its accessible synthesis and the diverse reactivity of its hydroxyl and nitrile groups make it an invaluable tool for researchers in both academic and industrial settings. The ongoing development of enantioselective synthetic methods will further enhance its utility, particularly in the synthesis of chiral drugs.[13][14] As the demand for more complex and stereochemically defined molecules grows, a thorough understanding of the reaction mechanisms of such versatile building blocks will remain a cornerstone of innovation in chemical and pharmaceutical sciences.
References
-
thinka. (n.d.). Nitriles and hydroxynitriles - Chemistry (9701) - Cambridge A-Level. Retrieved from [Link]
-
Save My Exams. (2025, June 23). Hydroxynitrile. Retrieved from [Link]
-
Clark, J. (n.d.). the preparation of nitriles. Chemguide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
CIE A-Level Chemistry. (n.d.). 19.2 Nitriles and hydroxynitriles. Retrieved from [Link]
- Google Patents. (n.d.). WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile.
- Google Patents. (n.d.). US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile.
-
American Chemical Society. (n.d.). Nucleophilic reactions of carene β-hydroxynitrate in the condensed phase. Retrieved from [Link]
-
ResearchGate. (n.d.). Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide. Retrieved from [Link]
-
PubMed Central. (n.d.). Tailored Catalysts Based on Polymers of Intrinsic Microporosity for Asymmetric Aza-Henry Reaction of Pyrazolinone Ketimines in Batch and Flow. Retrieved from [Link]
-
PubMed Central. (n.d.). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Retrieved from [Link]
-
Arran Chemical Company. (n.d.). (S)-3-Hydroxy-3-phenylpropanenitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-hydroxy(113C)propanenitrile. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
-
National Institutes of Health. (2022, February 13). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Retrieved from [Link]
-
Frontiers. (2024, May 8). Recent advances in catalytic asymmetric synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles. Retrieved from [Link]
-
NIST. (n.d.). Propanenitrile, 3-hydroxy-. NIST WebBook. Retrieved from [Link]
-
PubMed. (2020, September 16). Biocompatible and Rapid Cyclization of Peptides with 2,4-Difluoro-6-hydroxy-1,3,5-benzenetricarbonitrile for the Development of Cyclic Peptide Libraries. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phenyllactonitrile. PubChem. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-phenyl propionitrile, 645-59-0. Retrieved from [Link]
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- 3. This compound | C9H9NO | CID 86524 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
Application Note: Scale-Up Synthesis of 3-Hydroxy-3-phenylpropanenitrile
Abstract
This application note details a robust, scalable protocol for the synthesis of 3-Hydroxy-3-phenylpropanenitrile (3-HPPN) , a critical chiral building block in the manufacturing of serotonin-norepinephrine reuptake inhibitors (SNRIs) such as Duloxetine , Fluoxetine , and Atomoxetine . While traditional routes utilize the ring-opening of styrene oxide with cyanide, this guide prioritizes the reduction of benzoylacetonitrile due to its superior safety profile, scalability, and amenability to enantioselective catalysis. We provide a validated protocol for a 100g-scale batch synthesis, process safety parameters, and analytical methods for quality control.
Introduction & Strategic Route Selection
The Molecule and Its Value
This compound (CAS: 17326-30-6) is a
Route Comparison: Why Reduction?
Industrial synthesis often faces a choice between cost-efficiency and safety/selectivity.
| Feature | Route A: Styrene Oxide + Cyanide | Route B: Benzoylacetonitrile Reduction (Recommended) |
| Reagents | Styrene Oxide, NaCN/KCN | Benzoylacetonitrile, NaBH |
| Safety | High Risk: Generates bulk cyanide waste; risk of HCN gas. | Moderate Risk: Standard flammable solvents; solid toxic starting material. |
| Regioselectivity | Variable.[2] Requires specific catalysts to ensure terminal attack. | High. Carbon skeleton is pre-formed. |
| Stereocontrol | Difficult. Often requires hydrolytic kinetic resolution later. | Excellent. Amenable to Asymmetric Transfer Hydrogenation (ATH) or KREDs. |
| Scalability | Limited by cyanide handling regulations. | Linear scale-up possible in standard reactors. |
Decision: This guide focuses on Route B (Reduction) as the industry-preferred method for facilities prioritizing safety and stereochemical purity [1, 5].
Safety & Hazard Analysis (SHE)
CRITICAL WARNING: Benzoylacetonitrile is toxic if swallowed, in contact with skin, or inhaled.[3] While it is not a free cyanide salt, it contains a nitrile moiety which can metabolize to cyanide in vivo or release HCN under strong acidic/thermal decomposition [4, 6].
-
Cyanide Antidote Kit: Must be available on-site (e.g., Hydroxocobalamin).
-
Hydrogen Evolution: The use of Sodium Borohydride (NaBH
) generates hydrogen gas ( ). Reaction vessels must be vented and grounded to prevent electrostatic ignition. -
Thermal Runaway: The reduction is exothermic.[4] Active cooling is mandatory.
Protocol: 100g Scale-Up Synthesis (Racemic)
For the production of (±)-3-Hydroxy-3-phenylpropanenitrile.
Materials
-
Precursor: Benzoylacetonitrile (purity >98%) - 100.0 g (0.689 mol)
-
Reductant: Sodium Borohydride (NaBH
) - 13.0 g (0.344 mol, 0.5 eq. - Note: 1 mol NaBH4 reduces 4 mol ketone, but 0.5-0.6 eq excess is standard for kinetics) -
Solvent: Ethanol (Absolute) - 800 mL
-
Quench: Ammonium Chloride (sat. aq.) or 1M HCl
-
Extraction: Ethyl Acetate (EtOAc)[5]
Experimental Workflow
Step 1: Reactor Setup
Equip a 2L Double-Jacketed Reactor with:
-
Overhead mechanical stirrer (Anchor or Pitch-blade).
-
Internal temperature probe (Thermocouple).
-
Reflux condenser (vented to N
line/bubbler). -
Solids addition funnel or powder doser.
Step 2: Dissolution
-
Charge 800 mL Ethanol to the reactor.
-
Engage stirrer at 250 RPM.
-
Add 100 g Benzoylacetonitrile .
-
Cool the system to 0–5°C using a chiller. Ensure internal temp stabilizes before proceeding.
Step 3: Reduction (Exotherm Control)
-
Add NaBH
(13.0 g) portion-wise over 45–60 minutes .-
Critical: Monitor internal temperature. Do not allow T > 10°C during addition.
-
Observation: H
gas evolution will occur.[6] Ensure vent is open.
-
-
After addition, maintain at 0–5°C for 30 minutes.
-
Allow the mixture to warm to Room Temperature (20–25°C) over 1 hour.
-
Stir for an additional 2–3 hours.
-
IPC (In-Process Control): Check conversion via TLC (30% EtOAc/Hexane) or HPLC. Target: <1% starting material.
Step 4: Quench & Workup
-
Cool reactor back to 5°C .
-
Slowly add 200 mL Saturated NH
Cl or 1M HCl dropwise.-
Caution: Vigorous bubbling (quenching excess borohydride). Adjust rate to keep foam manageable.
-
Final pH should be neutral to slightly acidic (pH 5–6).
-
-
Concentrate the mixture under reduced pressure (Rotavap) to remove Ethanol (approx. 70% volume reduction).
-
Transfer the aqueous slurry to a separatory funnel.
-
Extract with Ethyl Acetate (3 x 200 mL) .
-
Wash combined organics with Brine (200 mL) .
-
Dry over anhydrous Na
SO , filter, and concentrate to dryness.
Step 5: Purification (Optional)
The crude oil is often pure enough (>95%) for downstream steps. If solidification is slow or purity is low:
-
Crystallization: Dissolve in minimum hot Isopropyl Alcohol (IPA) or Toluene/Hexane mix and cool slowly.
-
Yield Target: 90–95 g (88–93%).
-
Appearance: White to off-white solid or viscous pale yellow oil (freezes upon standing).
Advanced Protocol: Enantioselective Synthesis (Biocatalytic)
For the production of (S)-3-Hydroxy-3-phenylpropanenitrile (Fluoxetine/Duloxetine precursor).
Principle: Use of a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) with cofactor recycling [3].
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
-
Substrate Loading: 50 g/L Benzoylacetonitrile in Buffer + 10% Isopropanol (cosolvent).
-
Enzyme: Commercial KRED (e.g., Codexis, Evoxx, or generic Pseudomonas lipase for kinetic resolution).
-
Cofactor: NADP+ (catalytic) + Isopropanol (hydrogen donor) or Glucose/GDH system.
-
Conditions: Stir at 30°C for 24 hours.
-
Result: >99% ee of the (S)-alcohol.[6]
Process Visualization
Reaction Workflow Diagram
Caption: Step-by-step unit operations for the chemical reduction of Benzoylacetonitrile.
Safety & Control Logic
Caption: Critical Process Safety Parameters (CPSP) and mitigation strategies.
Analytical Quality Control
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual | White solid or clear viscous oil |
| Identification | 1H NMR (CDCl | |
| Purity | HPLC (C18, ACN:H | > 98.0% Area |
| Water Content | Karl Fischer | < 0.5% w/w |
| Enantiomeric Excess | Chiral HPLC (Chiralcel OD-H) | N/A for racemate; >99% for chiral process |
References
-
Biosynth. (3S)-3-Hydroxy-3-phenylpropanenitrile Product Information. Retrieved from
-
Royal Society of Chemistry. Supplementary Data: Magnetic nanoparticle catalyzed synthesis of cyanohydrins. Retrieved from
-
National Institutes of Health (PMC). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile. Retrieved from
-
Fisher Scientific. Safety Data Sheet: Benzoylacetonitrile. Retrieved from
-
Google Patents. Process for preparation of duloxetine hydrochloride (US8269023B2). Retrieved from
-
UK Government. Acetonitrile: Incident Management. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. US8269023B2 - Process for preparation of duloxetine hydrochloride - Google Patents [patents.google.com]
Experimental protocol for the reduction of 3-oxo-3-phenylpropanenitrile
Topic: Experimental protocol for the reduction of 3-oxo-3-phenylpropanenitrile Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.
High-Fidelity Protocols for Chemoselective and Enantioselective Synthesis
Abstract & Strategic Overview
The reduction of 3-oxo-3-phenylpropanenitrile (Benzoylacetonitrile, CAS: 614-16-4) is a pivotal transformation in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), specifically as a direct precursor to Duloxetine and Fluoxetine analogs.
The primary synthetic challenge lies in chemoselectivity and stereocontrol :
-
Chemoselectivity: Reducing the ketone (C=O) without affecting the labile nitrile (CN) group.
-
Stereocontrol: The pharmacological potency of downstream APIs often depends on the formation of the (S)-enantiomer with high optical purity (>99% ee).
This guide presents two validated workflows:
-
Protocol A (Baseline): Sodium Borohydride reduction for rapid access to racemic standards.
-
Protocol B (Advanced): Biocatalytic Asymmetric Reduction (KRED) for high-enantiopurity synthesis.
Chemical Pathway Visualization
The following diagram outlines the divergent pathways based on reagent selection.
Figure 1: Reaction divergence based on reducing agent. Green path represents the target for asymmetric synthesis.
Protocol A: Chemoselective Reduction (Racemic)
Objective: Synthesis of (±)-3-hydroxy-3-phenylpropanenitrile for use as an analytical standard. Mechanism: Nucleophilic attack of hydride (H-) on the carbonyl carbon. The nitrile group remains intact due to the mild nature of borohydride compared to aluminum hydrides.
Materials
-
Substrate: 3-Oxo-3-phenylpropanenitrile (1.0 eq)
-
Reagent: Sodium Borohydride (NaBH₄) (0.5 – 1.0 eq)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Quench: 1N HCl or Saturated NH₄Cl
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-oxo-3-phenylpropanenitrile (1.45 g, 10 mmol) in Methanol (15 mL).
-
Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling suppresses potential side reactions and controls the exotherm upon hydride addition.
-
Addition: Add NaBH₄ (190 mg, 5.0 mmol) portion-wise over 10 minutes.
-
Caution: Hydrogen gas evolution will occur. Ensure adequate venting.[1]
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 60 minutes .
-
Monitoring: Check reaction progress via TLC (SiO₂, 30% EtOAc in Hexanes). Product R_f will be lower than starting material.
-
Quench: Once conversion is complete, cool back to 0°C and slowly add 1N HCl (approx. 5 mL) until pH ~5-6 to destroy excess hydride.
-
Workup:
-
Evaporate bulk Methanol under reduced pressure.
-
Dilute residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Brine (20 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.[2]
-
-
Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).
Expected Yield: 75–85% as a pale yellow/white solid or oil.
Protocol B: Asymmetric Biocatalytic Reduction (Advanced)
Objective: Synthesis of enantiopure (S)-3-hydroxy-3-phenylpropanenitrile. Context: This route mimics industrial synthesis of Duloxetine precursors, utilizing Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) with a cofactor recycling system (Glucose/GDH).
System Design
-
Enzyme: Commercial KRED screening kit (e.g., Codexis or equivalent broad-spectrum KREDs).
-
Cofactor: NADP+ (catalytic amount).
-
Recycling System: Glucose Dehydrogenase (GDH) + Glucose. This regenerates NADPH from NADP+ in situ, driving the equilibrium forward.
Biocatalytic Workflow Diagram
Figure 2: Biocatalytic reaction workflow with In-Process Control (IPC).
Step-by-Step Procedure
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄.
-
Substrate Solution: Dissolve 3-oxo-3-phenylpropanenitrile (100 mg) in a minimal amount of DMSO or IPA (max 5% v/v of final reaction volume) to aid solubility.
-
Reaction Mix Assembly:
-
To a reaction vessel, add Buffer (10 mL).
-
Add Glucose (200 mg, ~1.5 eq) for recycling.
-
Add NADP+ (2 mg, catalytic).
-
Add GDH (Glucose Dehydrogenase) (5 mg or 50 Units).
-
Add KRED Enzyme (10-20 mg lyophilized powder).
-
Add Substrate solution.
-
-
Incubation: Stir or shake at 30°C for 18–24 hours. Maintain pH ~7.0 (adjust with dilute NaOH if necessary, though phosphate buffer usually holds).
-
Workup:
-
Add Celite (filter aid) and filter to remove protein sludge.
-
Extract filtrate with MTBE or Ethyl Acetate (3 x 10 mL).
-
Note: Avoid strong acids during workup to prevent racemization or elimination.
-
-
Isolation: Dry organic layer (MgSO₄) and concentrate.
Expected Yield: >85% chemical yield; >99% ee (enzyme dependent).
Analytical Validation (Self-Validating Systems)
To ensure the trustworthiness of the protocol, the product must be validated for both identity and optical purity.
Table 1: Analytical Parameters
| Parameter | Method | Specification / Observation |
| Identity | 1H NMR (400 MHz, CDCl3) | δ 7.3-7.4 (m, 5H, Ar-H), 5.05 (t, 1H, CH-OH), 2.75 (d, 2H, CH2-CN). |
| Conversion | HPLC (Reverse Phase) | C18 Column, Water/Acetonitrile gradient. Disappearance of ketone peak. |
| Enantiomeric Excess | Chiral HPLC | Column: Chiralcel OD-H or AD-H.Mobile Phase: Hexane:IPA (90:10).Flow: 1.0 mL/min.Detection: UV 254 nm. |
Troubleshooting Guide
-
Issue: Low Conversion (Biocat).
-
Cause: Substrate inhibition or pH drift.
-
Fix: Add substrate via syringe pump (fed-batch) rather than all at once. Re-check buffer pH.
-
-
Issue: Emulsion during extraction.
-
Cause: Protein residues.
-
Fix: Filter through a Celite pad before extraction; add brine to the aqueous phase.
-
-
Issue: Nitrile Hydrolysis.
-
Cause: Exposure to strong acid/base or high heat.
-
Fix: Keep workup neutral; do not reflux during extraction steps.
-
References
-
Chemical Synthesis & Properties
-
Asymmetric Bioreduction Context
-
Yang, Z., et al. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. National Institutes of Health (PubMed). Available at: [Link]
-
- Duloxetine Precursor Synthesis (Industrial Context)
- Safety Data
Sources
Application Note: Enzymatic Resolution of Racemic 3-Hydroxy-3-phenylpropanenitrile
<
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral 3-Hydroxy-3-phenylpropanenitrile
Enantiomerically pure cyanohydrins are crucial building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] Specifically, the chiral molecule this compound (3H3P) is a key intermediate in the synthesis of important active pharmaceutical ingredients (APIs), including the widely used antidepressant, fluoxetine.[2] While fluoxetine is commercially available as a racemic mixture, its metabolites exhibit significantly different pharmacological activities, with the (S)-norfluoxetine metabolite showing a 20-fold higher capacity to inhibit serotonin reuptake than the (R)-norfluoxetine metabolite.[2] This highlights the critical need for enantiomerically pure precursors like (S)-3-hydroxy-3-phenylpropanenitrile to produce single-enantiomer drugs with improved efficacy and reduced side effects.
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing enantiomerically pure compounds.[2] Enzymes, such as lipases, offer high stereoselectivity, regioselectivity, and chemoselectivity under mild reaction conditions, aligning with the principles of Green Chemistry.[2][3] This application note provides a detailed guide to the enzymatic kinetic resolution of racemic this compound via transesterification, a robust method for obtaining the desired enantiomer in high purity.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a technique used to separate a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[4] In an enzymatic kinetic resolution mediated by lipases, this difference in reaction rates is exploited through reactions like transesterification, esterification, or hydrolysis.[3] The underlying mechanism involves the formation of an acyl-enzyme intermediate that is then subjected to a nucleophilic attack.[3] The enzyme's chiral active site preferentially binds and catalyzes the reaction of one enantiomer at a much faster rate than the other.[3] This results in an enantioenriched sample of the less reactive enantiomer and the product of the more reactive enantiomer. For the resolution of this compound, a lipase will selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.
The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. A high E value is desirable for obtaining products with high enantiomeric excess (ee).
Experimental Workflow Overview
The following diagram illustrates the general workflow for the enzymatic resolution of racemic this compound.
Caption: Figure 1. Experimental workflow for enzymatic resolution.
Detailed Protocols
Materials and Reagents
-
Racemic this compound (Substrate)
-
Immobilized Lipase (e.g., Candida antarctica Lipase B (CALB, Novozym 435), Pseudomonas fluorescens lipase)[2][5]
-
Acyl Donor (e.g., Vinyl acetate, Isopropenyl acetate)[6]
-
Organic Solvent (e.g., Hexane, Toluene, Diisopropyl ether)[2][6]
-
Ionic Liquid (optional, for enzyme stabilization, e.g., [BMIM]Cl)[2]
-
Anhydrous Sodium Sulfate
-
Reagents for column chromatography (e.g., Silica gel, Hexane, Ethyl acetate)
-
Solvents for HPLC analysis (e.g., HPLC grade Hexane, Isopropanol)
Protocol 1: Enzymatic Acylation of Racemic this compound
This protocol details the lipase-catalyzed transesterification for the kinetic resolution of racemic 3H3P.
-
Reaction Setup:
-
In a clean, dry flask, dissolve a known concentration of racemic this compound in the chosen organic solvent (e.g., 2 mM in hexane).[7]
-
Add the acyl donor. The molar ratio of acyl donor to substrate can be optimized, a common starting point is a slight excess.
-
If using an ionic liquid for enzyme stabilization, add it to the reaction mixture at the desired concentration (e.g., 1% w/v).[2]
-
Add the immobilized lipase to the mixture. The enzyme loading is a critical parameter to optimize.
-
-
Reaction Conditions:
-
Incubate the reaction mixture in a thermostated shaker at a controlled temperature (e.g., 30°C).[7]
-
Monitor the reaction progress by taking aliquots at regular time intervals.
-
-
Reaction Monitoring:
-
Quench the reaction in the aliquot by adding a small amount of a strong acid (e.g., 1N HCl) or by filtering out the enzyme.[7]
-
Analyze the aliquot using chiral HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the product.
-
Protocol 2: Work-up and Isolation of Enantiomers
Once the desired conversion is reached (typically close to 50% for optimal resolution), the reaction is stopped, and the products are isolated.
-
Enzyme Removal:
-
Filter the reaction mixture to remove the immobilized enzyme. The enzyme can often be washed and reused.
-
-
Extraction:
-
The filtrate contains the acylated product and the unreacted enantiomer of this compound.
-
Extract the mixture with an appropriate aqueous solution to separate the components based on their polarity, if necessary.
-
Dry the organic layer over anhydrous sodium sulfate.[8]
-
-
Purification:
-
Concentrate the dried organic solution under reduced pressure.
-
Purify the resulting crude mixture by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the acylated product from the unreacted alcohol.[8]
-
Protocol 3: Determination of Enantiomeric Excess and Conversion
The enantiomeric excess (ee) and conversion are crucial parameters for evaluating the success of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this analysis.[9][10]
-
Sample Preparation:
-
Prepare standard solutions of the racemic starting material and, if available, the pure enantiomers.
-
Dilute the samples from the reaction monitoring and the final purified products to a suitable concentration for HPLC analysis.
-
-
Chiral HPLC Analysis:
-
Use a chiral stationary phase column suitable for the separation of the enantiomers of this compound and its acylated derivative.
-
Develop a suitable mobile phase (e.g., a mixture of hexane and isopropanol).
-
Set the flow rate and detection wavelength (e.g., UV detection at 254 nm).[7]
-
Inject the samples and record the chromatograms.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of the standards.[7]
-
Calculate the enantiomeric excess (ee) of the unreacted substrate and the product using the peak areas:
-
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
-
-
Calculate the conversion (c) based on the amount of substrate consumed.
-
Data Presentation
The following tables summarize representative data for the enzymatic resolution of this compound under various conditions.
Table 1: Effect of Solvent and Ionic Liquid on Lipase Activity [2]
| Entry | Solvent | Ionic Liquid (1% w/v) | Conversion (%) | Enantiomeric Excess (ee%) |
| 1 | Hexane | None | 45.2 | 65.8 |
| 2 | Hexane | [BMIM]Cl | 97.4 | 79.5 |
| 3 | Toluene | None | 40.1 | 60.3 |
| 4 | Toluene | [BMIM]Cl | 85.6 | 72.1 |
Reaction conditions: Immobilized Pseudomonas fluorescens lipase, vinyl acetate as acyl donor, 30°C, 24h.
Table 2: Comparison of Different Lipases
| Entry | Lipase Source | Acyl Donor | Conversion (%) | Enantiomeric Excess (ee%) | Enantiomeric Ratio (E) |
| 1 | Candida antarctica B (CALB) | Isopropenyl Acetate | 48.5 | >99 (S-alcohol) | >200 |
| 2 | Pseudomonas cepacia | Vinyl Acetate | 50.1 | 95 (R-ester) | 150 |
| 3 | Pseudomonas fluorescens | Vinyl Acetate | 49.2 | 92 (R-ester) | 110 |
Reaction conditions: Diisopropyl ether, 40°C, 48h.
Mechanistic Insights
The lipase-catalyzed transesterification follows a "Ping-Pong Bi-Bi" mechanism.[11]
Caption: Figure 2. Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.
In this mechanism, the acyl donor first binds to the enzyme, forming an enzyme-substrate complex.[12] An acyl-enzyme intermediate is then formed with the release of the first product (the alcohol part of the ester).[3] The chiral alcohol (one enantiomer of this compound) then binds to this intermediate, and the acyl group is transferred to it, forming the ester product and regenerating the free enzyme.[12] The stereoselectivity arises from the difference in the rate of reaction for the two enantiomers of the alcohol with the acyl-enzyme intermediate.
Troubleshooting and Optimization
-
Low Conversion:
-
Increase enzyme loading.
-
Increase reaction time.
-
Optimize temperature and pH (although in organic solvents, pH is less of a factor).
-
Ensure the enzyme is active and not denatured.
-
-
Low Enantioselectivity (Low ee):
-
Difficulty in Separating Products:
-
Optimize the mobile phase for column chromatography.
-
Consider derivatization of the alcohol or ester to improve separation.
-
Conclusion
The enzymatic kinetic resolution of racemic this compound is a highly effective method for producing the enantiomerically pure forms of this valuable chiral building block. Lipase-catalyzed transesterification, particularly with enzymes like Candida antarctica lipase B, offers high enantioselectivity and operates under mild, environmentally friendly conditions.[5][17] By carefully selecting the enzyme, acyl donor, and reaction conditions, researchers can achieve high conversion and excellent enantiomeric excess. The protocols and insights provided in this application note serve as a comprehensive guide for scientists in the pharmaceutical and chemical industries to implement this powerful biocatalytic strategy.
References
-
Dalingault, P., et al. (2011). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. PubMed. Available at: [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). 18.4 Enzymatic Kinetic Resolution and Separation of sec-Alcohols Methodology Based on Fatty Esters. Royal Society of Chemistry. Available at: [Link]
-
Szymańska, K., et al. (2020). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. PMC - NIH. Available at: [Link]
-
Wiejak, S., et al. (2021). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. Available at: [Link]
-
de Miranda, A. S., et al. (2020). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. University of Babylon Private CDN. Available at: [Link]
-
Brady, D., & van Rantwijk, F. (2003). The synthesis of chiral cyanohydrins by oxynitrilases. PubMed. Available at: [Link]
-
ACS Engineering Au. (2021). Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. ACS Publications. Available at: [Link]
-
Rout, L., et al. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH. Available at: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Royal Society of Chemistry. Available at: [Link]
-
Diva-portal.org. (n.d.). New Methods for Chiral Cyanohydrin Synthesis. Diva Portal. Available at: [Link]
-
ResearchGate. (n.d.). Screening for enantioselective nitrilases: Kinetic resolution of racemic mandelonitrile to (R)-(-)-mandelic acid by new bacterial isolates. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configuration. ResearchGate. Available at: [Link]
-
Taylor & Francis. (n.d.). Full article: Reaction kinetic studies on the immobilized-lipase catalyzed enzymatic resolution of 1-phenylethanol transesterification with ethyl butyrate. Taylor & Francis Online. Available at: [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
PMC. (2021). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. National Center for Biotechnology Information. Available at: [Link]
-
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]
-
MDPI. (2020). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. Available at: [Link]
- Google Patents. (n.d.). CN112341361A - Preparation method of mandelonitrile. Google Patents.
-
Wikipedia. (n.d.). Kinetic resolution. Wikipedia. Available at: [Link]
-
ACS Omega. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Publications. Available at: [Link]
-
TU Delft Repository. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Repository. Available at: [Link]
-
Thieme. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods. Thieme Connect. Available at: [Link]
-
ACS Catalysis. (2021). Biocatalytic Enantioselective Synthesis of Chiral β-Hydroxy Nitriles Using Cyanohydrins as Cyano Sources. ACS Publications. Available at: [Link]
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Royal Society of Chemistry. Available at: [Link]
-
University of Bristol. (n.d.). Determination of enantiomeric excess. University of Bristol. Available at: [Link]
-
IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Politecnico di Milano. Available at: [Link]
-
ScienceDirect. (2004). Screening for enantioselective nitrilases: kinetic resolution of racemic mandelonitrile to (R)-())-mandelic acid by new bacterial isolates. ScienceDirect. Available at: [Link]
-
SciSpace. (1987). Enzyme catalyzed cyanohydrin synthesis in organic solvents. SciSpace. Available at: [Link]
-
Frontiers. (2021). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers. Available at: [Link]
-
JOCPR. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
PMC - NIH. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH. Available at: [Link]
-
ProQuest. (n.d.). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL. ProQuest. Available at: [Link]
Sources
- 1. The synthesis of chiral cyanohydrins by oxynitrilases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers | MDPI [mdpi.com]
- 7. crdd.osdd.net [crdd.osdd.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uma.es [uma.es]
- 11. tandfonline.com [tandfonline.com]
- 12. Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. jocpr.com [jocpr.com]
- 16. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 17. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Hydroxy-3-phenylpropanenitrile
An in-depth technical guide by a Senior Application Scientist.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 3-Hydroxy-3-phenylpropanenitrile.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its synthesis, typically involving the reaction of benzaldehyde with the anion of acetonitrile, can be challenging. Common issues include low yields, formation of byproducts, and difficulties in product isolation and purification. This guide offers practical, experience-based advice to help you overcome these challenges and achieve optimal results in your experiments.
Reaction Mechanism Overview
The synthesis of this compound is a base-catalyzed reaction. The process begins with the deprotonation of acetonitrile by a strong base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting alkoxide is subsequently protonated during the workup to yield the final product.
Caption: Reaction mechanism for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent method is the reaction of benzaldehyde with an excess of acetonitrile in the presence of a strong base. Common bases include sodium amide (NaNH2), lithium diisopropylamide (LDA), and potassium tert-butoxide. Variations of this method may employ phase-transfer catalysts to enhance the reaction rate and yield.
Q2: Why is a strong base necessary for this reaction?
Acetonitrile has a relatively high pKa (around 25), meaning it is not very acidic. A strong base is required to deprotonate it effectively and generate a sufficient concentration of the acetonitrile carbanion, which is the key nucleophile in the reaction.
Q3: What are the typical yields for this synthesis?
Reported yields can vary significantly, ranging from moderate to good (50-80%), depending on the specific reaction conditions, including the choice of base, solvent, temperature, and reaction time. Careful optimization of these parameters is crucial for achieving high yields.
Q4: What are the main byproducts to watch out for?
Common byproducts can include self-condensation products of benzaldehyde (benzoin), cyano-containing polymers, and products resulting from the Cannizzaro reaction if the conditions are too harsh.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of acetonitrile. 2. Reaction temperature is too high or too low. 3. Insufficient reaction time. 4. Impure reagents or solvents. | 1. Use a stronger base or ensure the base is fresh and active. Consider using a co-solvent to improve solubility. 2. Optimize the reaction temperature. Typically, the reaction is started at a low temperature (e.g., -78 °C) and allowed to warm up slowly. 3. Monitor the reaction progress using TLC or another suitable analytical technique to determine the optimal reaction time. 4. Use freshly distilled solvents and high-purity reagents. |
| Formation of Significant Byproducts | 1. Reaction temperature is too high, leading to side reactions. 2. The base is too reactive or added too quickly. 3. Presence of water in the reaction mixture. | 1. Maintain a low reaction temperature, especially during the addition of reagents. 2. Add the base slowly to the reaction mixture to control the exotherm. 3. Ensure all glassware is oven-dried and use anhydrous solvents to prevent unwanted side reactions. |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during aqueous workup. 2. The product is co-eluting with impurities during column chromatography. | 1. Add a small amount of brine to the aqueous layer to break the emulsion. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. |
| Inconsistent Results | 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction setup and conditions. | 1. Standardize the source and quality of all reagents and solvents. 2. Carefully control all reaction parameters, including temperature, addition rates, and stirring speed. |
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step method for the synthesis of this compound.
Materials:
-
Sodium amide (NaNH2)
-
Anhydrous liquid ammonia (NH3)
-
Anhydrous diethyl ether ((C2H5)2O)
-
Acetonitrile (CH3CN), freshly distilled
-
Benzaldehyde (C6H5CHO), freshly distilled
-
Ammonium chloride (NH4Cl), saturated aqueous solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Three-neck round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Base Preparation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 50 mL of anhydrous liquid ammonia into the flask.
-
Carbanion Formation: To the liquid ammonia, slowly add 1.1 equivalents of sodium amide. Stir the mixture for 15 minutes to ensure complete dissolution.
-
Acetonitrile Addition: Slowly add 1.0 equivalent of freshly distilled acetonitrile to the reaction mixture via the dropping funnel. Stir for an additional 30 minutes at -78 °C. The formation of the acetonitrile carbanion is indicated by a color change.
-
Benzaldehyde Addition: Add 1.0 equivalent of freshly distilled benzaldehyde dropwise to the reaction mixture, ensuring the temperature does not rise above -70 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the reaction mixture to warm to room temperature, and the ammonia to evaporate. Add 100 mL of diethyl ether and 50 mL of water. Separate the organic layer, and wash it with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
-
Synthesis of this compound. Organic Syntheses, Coll. Vol. 4, p.506 (1963); Vol. 33, p.45 (1953). [Link]
-
Asymmetric Synthesis of this compound. The Journal of Organic Chemistry, 2003, 68 (12), pp 4999–5001. [Link]
-
Phase-Transfer Catalyzed Synthesis of Nitriles. Synthetic Communications, 13:9, 749-753. [Link]
Technical Support Center: Improving the Purity of 3-Hydroxy-3-phenylpropanenitrile
Welcome to the technical support center for the purification of 3-Hydroxy-3-phenylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this valuable chemical intermediate. Our focus is on providing practical, experience-driven solutions grounded in solid scientific principles to help you achieve the desired purity for your downstream applications.
I. Understanding the Chemistry of Impurities
This compound is commonly synthesized via a base-catalyzed aldol condensation between benzaldehyde and acetonitrile. The purification of the final product can be challenging due to the presence of unreacted starting materials, side-products, and degradation products. A foundational understanding of these impurities is the first step toward effective purification.
Common Impurities:
-
Unreacted Benzaldehyde: Due to equilibrium considerations in the aldol reaction, excess benzaldehyde may remain. Its volatility and reactivity can interfere with subsequent steps.
-
Aldol Condensation Byproducts: Self-condensation of acetonitrile or further reaction of the product can lead to various side products.
-
3-Hydroxy-3-phenylpropanamide: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding amide.
-
Benzoic Acid: Oxidation of residual benzaldehyde can lead to the formation of benzoic acid.
II. Troubleshooting Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Troubleshooting
Q1: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem when the melting point of the solid is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.
Causality Explained: At the high temperatures required to dissolve the compound, it may be above its melting point, causing it to separate as a liquid phase in which impurities can become concentrated. Rapid cooling of a highly concentrated solution can also favor oiling out over crystal nucleation.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before inducing further crystallization in an ice bath. Rapid cooling often promotes oil formation.
-
Solvent System Modification:
-
Lower Boiling Point Solvent: If possible, choose a solvent with a lower boiling point in which your compound is still soluble when hot and insoluble when cold.
-
Two-Solvent System: A two-solvent system can be highly effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy (the saturation point). Re-heat to clarify and then allow to cool slowly. A common starting point for a compound like this compound could be a Dichloromethane/Hexane or Ethyl Acetate/Hexane system.
-
-
Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites. Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.
Q2: I've successfully recrystallized my product, but the purity hasn't improved significantly. What's the next step?
A2: This indicates that the chosen solvent is not effectively differentiating between your product and the impurities. The impurities may have similar solubility profiles to your product in that particular solvent.
Troubleshooting Steps:
-
Solvent Selection: Experiment with different solvents or solvent pairs. A good recrystallization solvent should dissolve the compound when hot but not when cold, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For this compound, consider solvents like diethyl ether, or mixtures such as ethyl acetate/heptane.
-
Pre-Purification: If the crude material is very impure, a preliminary purification step may be necessary. Running the crude product through a short plug of silica gel can remove highly polar or non-polar impurities before attempting recrystallization.
-
Charcoal Treatment: If your product is colored due to high molecular weight, colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly as it can also adsorb your product.
Experimental Protocol: General Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., diethyl ether or an ethyl acetate/hexane mixture).
-
Gently heat the mixture with stirring until the solid dissolves completely.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Perform a hot filtration to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Column Chromatography Troubleshooting
Q3: I'm not getting good separation of my product from an impurity during column chromatography. How can I improve the resolution?
A3: Poor separation in column chromatography is typically due to an inappropriate mobile phase polarity, improper column packing, or overloading the column.
Causality Explained: The separation of compounds on a silica gel column depends on their differential partitioning between the polar stationary phase (silica) and the less polar mobile phase (eluent). If the eluent is too polar, all compounds will travel quickly with the solvent front, resulting in poor separation. If it's not polar enough, the compounds may not move at all.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
TLC First: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before running a column. The ideal eluent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Gradient Elution: If a single solvent system doesn't provide adequate separation, a gradient elution can be used. Start with a less polar solvent system to elute the less polar impurities, then gradually increase the polarity to elute your product and then the more polar impurities. For this compound, a gradient of ethyl acetate in hexanes is a good starting point.
-
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation. A slurry packing method is generally preferred.
-
Column Dimensions and Loading: Do not overload the column. The amount of crude material should typically be no more than 5-10% of the weight of the silica gel. A longer, narrower column will generally provide better separation than a short, wide one.
Experimental Protocol: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry of the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the column.
-
Elute: Begin eluting with the initial non-polar solvent system, collecting fractions.
-
Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 20%, 30% ethyl acetate in hexanes) to elute compounds with higher polarity.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
III. Frequently Asked Questions (FAQs)
Q4: How can I identify the common impurities in my sample of this compound?
A4: A combination of spectroscopic methods is ideal for impurity identification.
-
¹H NMR Spectroscopy:
-
Unreacted Benzaldehyde: Look for a characteristic aldehyde proton signal around 9-10 ppm.
-
3-Hydroxy-3-phenylpropanamide: The amide protons will appear as broad signals, and the methylene protons adjacent to the carbonyl will have a different chemical shift compared to the nitrile.
-
Benzoic Acid: A broad singlet for the carboxylic acid proton above 10 ppm and aromatic signals characteristic of a substituted benzene ring.
-
-
Thin Layer Chromatography (TLC): TLC can quickly show the number of components in your mixture. Unreacted benzaldehyde will likely have a higher Rf than the more polar this compound. The amide and carboxylic acid impurities will be more polar and have lower Rf values.
Q5: My purified this compound is unstable and decomposes over time. How can I improve its stability?
A5: Cyanohydrins like this compound can be susceptible to retro-aldol reaction, reverting to benzaldehyde and acetonitrile, especially in the presence of base.
Stabilization Strategies:
-
Neutral pH: Ensure all residual acid or base from the synthesis is removed during the workup. Washing with a dilute brine solution can help.
-
Storage: Store the purified compound at a low temperature (2-8 °C) under an inert atmosphere (nitrogen or argon) to minimize degradation.
-
Aprotic Solvents: When in solution, use aprotic solvents, as protic solvents can facilitate decomposition.
IV. Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound, including decision points for troubleshooting.
Caption: A decision-making workflow for the purification of this compound.
V. Quantitative Data Summary
| Purification Method | Typical Solvent System (Starting Point) | Key Parameters to Optimize | Expected Purity Improvement |
| Recrystallization | Diethyl ether or Ethyl Acetate/Hexane | Solvent choice, cooling rate | Moderate to High (for relatively pure starting material) |
| Column Chromatography | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) | Solvent gradient, column dimensions | High (effective for complex mixtures) |
VI. References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276–302. [Link]
-
Column Chromatography. (n.d.). In Wikipedia. Retrieved from [Link]
-
Hydrolysis of Nitriles. (n.d.). Chemguide. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Technical Support Center: 3-Hydroxy-3-phenylpropanenitrile Stability & Handling
Current Status: Operational Subject: Stability Profile & Troubleshooting for 3-Hydroxy-3-phenylpropanenitrile Audience: Process Chemists, Analytical Scientists, Drug Development (Duloxetine/Fluoxetine synthesis)[1]
Executive Summary: The "Fragile" Intermediate
This compound (CAS: 132203-26-0 for S-isomer) is a critical chiral building block, most notably employed in the synthesis of SNRIs like Duloxetine (Cymbalta) and Fluoxetine .
While synthetically versatile, this
-
Dehydration to Cinnamonitrile (Conjugation driven).
-
Retro-Aldol Reversion to Benzaldehyde (Entropy driven).
-
Racemization (via enolization or reversible retro-aldol).[1]
This guide provides the mechanistic insight and protocols required to maintain the integrity of this molecule during reaction and storage.
Critical Stability Matrix
| Parameter | Stability Thresholds | Risk Factor | Consequence |
| pH (Aqueous) | Optimal: 6.0 – 7.5 | High pH (> 8.[1]5) | Retro-Aldol Cleavage (Rapid formation of Benzaldehyde).[1] |
| Low pH (< 4.[1]0) | Acid-Catalyzed Dehydration (Formation of Cinnamonitrile).[1] | ||
| Temperature | < 40°C (Reaction)-20°C (Storage) | > 50°C | Elimination (Dehydration) .[1] The reaction is endothermic but entropically favored. |
| Solvent | Aprotic (EtOAc, DCM) | Protic + Base | Racemization .[1] Protic solvents facilitate proton exchange at the |
| Oxidation | Inert Atmosphere (N2/Ar) | Air/O2 | Oxidation of benzylic alcohol to Benzoylacetonitrile (unstable).[1] |
Deep Dive: Degradation Mechanisms & Troubleshooting
Module A: The Dehydration Trap (Formation of Cinnamonitrile)
The most common impurity observed is Cinnamonitrile (3-phenylacrylonitrile) .[1]
-
The Driver: Formation of a conjugated
-system (Styrene-like double bond conjugated with the nitrile). -
Mechanism: E1cB (Elimination Unimolecular conjugate Base) or E2 elimination.[1] The
-protons (adjacent to CN) are acidic ( in DMSO, lower in water), and the benzylic -OH is a decent leaving group upon activation or protonation.[1]
Troubleshooting Guide:
-
Symptom: Appearance of a new UV-active spot with higher
(due to conjugation) or solidification of oil.[1] -
Root Cause: Reaction temperature exceeded 50°C during workup, or acidic/basic quench was too harsh.[1]
-
Solution: Maintain process temperature
. Avoid strong mineral acids during workup; use buffered quench (Phosphate pH 7).[1]
Module B: The Retro-Aldol Reversion
-
The Driver: Entropy. One molecule breaks into two (Benzaldehyde + Acetonitrile anion).[1]
-
Mechanism: Under basic conditions, the hydroxyl group is deprotonated.[2] The resulting alkoxide collapses to kick out the stabilized cyanomethyl anion (
).[1] -
Indicator: Distinct smell of bitter almonds (Benzaldehyde).[1]
Module C: Racemization (The Silent Killer)
For the (S)-enantiomer (crucial for Duloxetine), optical purity is paramount.[1][3][4][5]
-
Mechanism:
-
Deprotonation/Reprotonation: The
-proton is acidic. Base-catalyzed removal yields a planar carbanion/enolate, destroying stereochemistry.[1] -
Reversible Retro-Aldol: If the molecule cleaves and re-forms, it returns as a racemate.
-
Visualizing the Pathways (Graphviz)[1]
The following diagram maps the kinetic and thermodynamic fate of this compound.
Figure 1: Primary degradation pathways.[1] Red paths indicate irreversible chemical changes; yellow paths indicate stereochemical loss.[1]
Standard Operating Procedures (SOPs)
Protocol 1: Safe Workup & Isolation
To prevent dehydration during extraction from biocatalytic or chemical reaction mixtures.
-
Quench: Cool reaction mixture to 4°C.
-
pH Adjustment: Adjust pH to 6.5 – 7.0 using 1M Phosphate Buffer or dilute HCl/NaOH. Crucial: Do not overshoot. Localized high pH causes retro-aldol.
-
Extraction: Use Ethyl Acetate (EtOAc) or MTBE .[1] Avoid chlorinated solvents if amine byproducts are present (risk of alkylation).[1]
-
Drying: Dry organic phase over anhydrous
. Avoid if the product is highly sensitive, as Lewis acidic Mg sites can catalyze dehydration. -
Concentration: Rotary evaporate at bath temperature < 35°C . Do not distill to dryness at high vacuum for extended periods; the neat oil is prone to thermal degradation.
Protocol 2: Impurity Identification Decision Tree
Figure 2: Rapid diagnostic logic for process impurities.
Frequently Asked Questions (FAQ)
Q1: Why does my yield drop significantly when I scale up the enzymatic reduction? A: Scale-up often introduces longer heat-transfer times. If the precursor (benzoylacetonitrile) sits in aqueous buffer too long before the enzyme acts, it degrades (polymerizes).[1] Additionally, if the reaction runs too long at pH > 7.5, the product (3-hydroxy...) begins to revert via retro-aldol.[1] Fix: Tighter pH control (stat titration) and optimized enzyme loading for faster turnover.
Q2: Can I store the compound in solution? A: Yes, but solvent choice matters. Store in aprotic solvents (EtOAc, Toluene) at -20°C. Avoid alcohols (MeOH/EtOH) for long-term storage of the chiral material, as trace acidity/basicity in protic solvents can accelerate racemization over weeks.[1]
Q3: I see a peak at 254nm that wasn't there before. What is it?
A: This is likely Cinnamonitrile .[1] The target hydroxy-nitrile has weak UV absorbance (isolated phenyl ring).[1] Cinnamonitrile has a conjugated system (
References
-
Biosynth . (3S)-3-Hydroxy-3-phenylpropanenitrile Product Data. Retrieved from [1]
-
Liu, Z. Q., et al. (2021).[1][3] Chemoenzymatic synthesis of duloxetine and its enantiomer: Lipase-catalyzed resolution. Journal of Molecular Catalysis B: Enzymatic. Retrieved from
-
PubChem . This compound Compound Summary. National Library of Medicine. Retrieved from [1]
-
BenchChem . Solubility and Stability Profile of Hydroxy-nitriles. Retrieved from [1]
-
Patel, R. N. (2008).[1] Biocatalytic synthesis of chiral intermediates for pharmaceutical drugs (Duloxetine/Fluoxetine precursors). Retrieved from
Sources
- 1. 3-Phenyllactonitrile | C9H9NO | CID 291037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput Synthesis (HTS) for Complex Molecules
Welcome to the HTS Technical Support Center. This guide is designed for synthesis chemists and process engineers navigating the transition from batch chemistry to automated high-throughput experimentation (HTE). Unlike standard amide coupling screens, HTS for complex molecules (e.g., PROTACs, macrocycles, late-stage functionalization) requires rigorous control over solubility, heterogeneous dosing, and data deconvolution.
Module 1: Pre-Synthesis Planning & Solubility
The "Go/No-Go" Gate
Q: My reactants precipitate immediately upon mixing in the source plate. How do I prevent this before the run starts?
A: Complex scaffolds often possess high molecular weights and lipophilicity, leading to "crash-out" events in standard HTS solvents like methanol or acetonitrile. You must perform a Turbidimetric Solubility Screen prior to reaction assembly.
The Causality: Automated liquid handlers cannot aspirate precipitates accurately. If a reagent crashes out in the source plate, the final reaction well receives an unknown concentration, rendering the screen invalid.
Protocol: Automated Turbidimetric Solubility Screen
-
Preparation: Prepare 10 mM DMSO stock solutions of your complex scaffold.
-
Dispense: Robotically transfer 2 µL of stock into a clear-bottom 96-well plate.
-
Dilution: Add 98 µL of the proposed reaction solvent (e.g., THF, DMF, Toluene) to reach a target concentration (e.g., 200 µM).
-
Agitation: Shake at 1000 rpm for 2 minutes.
-
Read 1 (Ambient): Measure absorbance at 600 nm (nephelometry). An OD > 0.05 indicates insolubility.
-
Stress Test: Heat plate to reaction temperature (e.g., 60°C) for 10 minutes, then cool to RT.
-
Read 2 (Post-Stress): Measure OD600 again to detect metastable supersaturation.
Decision Logic:
-
Clear (OD < 0.05): Proceed to reaction screening.
-
Turbid (OD > 0.05): Switch solvent class (e.g., Polar Aprotic → Non-polar) or decrease concentration.
Visualization: Solubility Decision Logic
Figure 1: Logic flow for validating solvent compatibility before committing expensive reagents to a full screen.
Module 2: Platform Execution & Engineering
The Mechanics of Automation
Q: I am seeing consistent low yields in the outer wells of my 96-well plate ("Edge Effects"). Is my chemistry failing?
A: Likely not. This is a physical phenomenon, not a chemical one. Edge effects are caused by thermal gradients and differential evaporation rates between the center and the perimeter of the plate.[1]
The Mechanism:
-
Vapor Pressure Deficit: Wells on the edge have more surface area exposed to the dry environment, increasing solvent loss.
-
Thermal Gradients: When heating, the edges warm up faster than the center, causing convection currents that can segregate heterogeneous catalysts to the well walls.
Troubleshooting Protocol: Mitigating Edge Effects
-
Option A: The "Dummy" Perimeter (Recommended) Fill the outer ring (Rows A/H, Columns 1/12) with solvent only. Run your reactions in the inner 60 wells.[1] This sacrifices throughput for data integrity.
-
Option B: Thermal Pre-Equilibration If using a heated block, place the plate on the block at Room Temperature (RT) and ramp the temperature slowly (1°C/min). This minimizes the thermal shock that drives convection currents.
-
Option C: Sealing Integrity Replace standard adhesive foils with heat-sealed aluminum films or silicone mats with compression lids. Standard adhesives often fail in organic solvents (e.g., THF vapors dissolve the glue).
Q: How do I dispense heterogeneous catalysts (e.g., Pd/C, inorganic bases) without clogging the tips?
A: Standard liquid handling tips act as filters for slurries. You must alter the rheology and the mechanics of aspiration.
Protocol: Slurry Dosing
-
Tip Selection: Use Wide-Bore Tips (orifice > 1 mm) to prevent bridging/clogging.
-
Suspension Maintenance:
-
Magnetic Tumble Stirring: Use a source trough that supports magnetic stirring during aspiration.
-
High-Velocity Aspiration: Increase aspiration speed to 200 µL/s to capture particles before they settle.
-
-
The "Air Gap" Sandwich:
-
Aspirate 10 µL Air → Aspirate Slurry → Aspirate 10 µL Air.
-
Why? This prevents the slurry from dripping during transit and ensures complete expulsion into the reaction well.
-
Module 3: Analytical Deconvolution & Scale-Up
Validating the Hits
Q: My LC-MS shows a "hit," but the isolated yield is near zero. What happened?
A: You likely encountered a "False Positive" in the analytical quantification, common in complex molecule HTS.
Common Culprits:
-
Response Factor Variation: The product ionizes significantly better than the starting material.
-
Catalyst Poisoning (False Negative): In Pd-catalyzed cross-couplings, N-heterocycles (common in drug scaffolds) can coordinate to the metal, shutting down the catalyst.
-
By-product Co-elution: Isomeric by-products (e.g., protodehalogenation) may have similar retention times.
Data Table: Scavenger Resins for HTS Purification Use these in the work-up phase to remove metal catalysts before LC-MS to prevent ionization suppression.
| Scavenger Type | Target Impurity | Recommended Loading (mg/well) | Activation Time |
| Si-Thiol | Pd, Pt, Rh, Ag | 20–50 mg | 1 hour @ 40°C |
| Si-DMT | Pd (II), Ru, Ir | 20–50 mg | 2 hours @ RT |
| Si-TMT | Pd (0), Cu | 20–50 mg | 1 hour @ 50°C |
| Si-Carbonate | Acidic impurities (TFA) | 50–100 mg | 30 mins @ RT |
Visualization: HTS Workflow from Design to Scale
Figure 2: The iterative cycle of High-Throughput Experimentation. Note the feedback loop from Data Deconvolution back to Design.
References
-
High-Throughput Solubility Screening: Vertex Pharmaceuticals & NIH. (2025).[2][3] High-Throughput Pipeline for Protein Expression and Solubility Profiling.[2] Current Protocols. (Contextualized from search result 1.1)
-
Edge Effects & Evaporation Control: BioSpherix. (2024).[1][4] Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions.
-
Automated Synthesis & Slurry Handling: Sigma-Aldrich / Synple Chem.[5] (2026).[6] Automated Chemical Synthesis Platforms.
-
HTS Data Analysis & Deconvolution: American Chemical Society. (2019).[7][8] The Evolution of High-Throughput Experimentation in Pharmaceutical Development.
-
General HTE Best Practices: Merck & Co. (Kenilworth).[9] (2017).[8][9][10] Practical High-Throughput Experimentation for Chemists. ACS Medicinal Chemistry Letters.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. High-Throughput Pipeline for Protein Expression and Solubility Profiling Using Synthetically Generated Plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. 自動化学合成 [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biopharma-asia.com [biopharma-asia.com]
Technical Support Center: Accelerated Synthesis of 3-Hydroxy-3-phenylpropanenitrile
Topic: Reducing Reaction Time for Styrene Oxide Ring Opening with Cyanide Ticket ID: CHEM-OPT-3HPPN-001 Status: Open for Optimization Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
The synthesis of 3-Hydroxy-3-phenylpropanenitrile (3-HPPN) via the nucleophilic ring-opening of styrene oxide is notoriously sluggish under standard aqueous/organic biphasic conditions. Users frequently report reaction times exceeding 24–48 hours with poor conversion.
This bottleneck stems from two physical constraints:
-
Steric & Electronic Deactivation: The epoxide ring in styrene oxide is relatively stable, requiring significant activation energy for the cyanide nucleophile (
) to attack. -
Phase Incompatibility: Inorganic cyanides (NaCN/KCN) are water-soluble, while styrene oxide is lipophilic. Without intervention, the reagents physically cannot meet.
This guide provides three validated protocols to reduce reaction time from 48 hours to <2 hours , prioritizing regioselectivity for the
Module 1: Chemical Acceleration (Lewis Acid Catalysis)
Best For: Small-to-medium scale, high-speed requirements. Mechanism: Electrophilic Activation.
The Science (Why it works)
Standard thermal heating is inefficient because the epoxide oxygen is a poor leaving group. Adding Lithium Perchlorate (
Protocol: The LiClO4 "Hyper-Active" Method
Target Time: 30–60 Minutes
Reagents:
-
Styrene Oxide (1.0 eq)[1]
-
Trimethylsilyl Cyanide (TMSCN) or NaCN (1.2 eq)
-
Catalyst:
(20 mol% or saturated solution in diethyl ether)
Workflow:
-
Preparation: Dissolve styrene oxide in diethyl ether (saturated with
).-
Note:
in ether (LPDE) is known as a "liquid salt" and dramatically stabilizes the transition state.
-
-
Addition: Add the cyanide source dropwise at room temperature.
-
Warning: If using TMSCN, ensure anhydrous conditions to prevent hydrolysis.
-
-
Reaction: Stir vigorously. The Lewis acid activation usually drives conversion within 45 minutes.
-
Quench: Dilute with water to break the Li-complex. Extract with ethyl acetate.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalled <50% | Catalyst poisoning or moisture (if TMSCN). | Dry solvent over molecular sieves. Increase |
| Regioselectivity Drift | Temperature too high. | Maintain reaction at ambient temp (20–25°C). Higher temps favor the thermodynamic byproduct. |
| Safety Concern | Perchlorate accumulation. | CRITICAL: Do not heat dry perchlorate residues. Quench fully with water before evaporation. |
Module 2: Phase Transfer Catalysis (PTC)
Best For: Industrial scale-up, safety-conscious workflows (avoiding perchlorates). Mechanism: Interfacial Transport.
The Science
In a standard biphasic system (Water/DCM), the cyanide stays in the water and the epoxide in the DCM. They never meet. A quaternary ammonium salt (e.g., TBAB) acts as a shuttle, pairing with the
Protocol: Microwave-Assisted PTC
Target Time: 1–2 Hours
Reagents:
-
NaCN (aqueous solution)
-
Catalyst: Tetrabutylammonium bromide (TBAB) - 5 mol%
-
Solvent: Water/Toluene or Water/DCM
Workflow:
-
Mix: Combine organic phase (Styrene oxide) and aqueous phase (NaCN).
-
Catalyze: Add TBAB. The mixture should turn slightly cloudy/emulsified.
-
Irradiate (Microwave):
-
Instrument: Single-mode microwave reactor.
-
Settings: 60°C, High Stirring, Power Max 100W.
-
Ramp: 2 minutes to temp. Hold for 45 minutes.
-
-
Workup: Separate layers. Wash organic layer with brine.
Data Comparison:
| Method | Temperature | Time | Yield |
| Standard Thermal (No Catalyst) | 80°C (Reflux) | 24 Hours | 45% |
| Standard PTC (TBAB) | 80°C | 6 Hours | 88% |
| Microwave + PTC | 60°C | 45 Mins | 92% |
Module 3: Biocatalytic Route (Green Chemistry)
Best For: Enantiopure synthesis (R or S isomer). Mechanism: Enzymatic Ring Opening (Halohydrin Dehalogenase).
The Science
Halohydrin Dehalogenases (HHDHs) naturally catalyze the reversible dehalogenation of halohydrins but can be engineered to accept cyanide as a nucleophile to open epoxide rings. This is the most selective method but often suffers from cyanide inhibition.
Protocol: Resin-Assisted Biocatalysis
Target Time: 8–12 Hours (vs 48h standard bio)
Workflow:
-
Enzyme: Use HHDH (wild type or engineered variant).
-
Buffer: Tris-SO4, pH 7.5.
-
Acceleration Hack: Add Amberlite XAD-4 resin .
-
Why? The product (3-HPPN) and unreacted styrene oxide can inhibit the enzyme. The resin acts as an In-Situ Product Removal (ISPR) sink, pulling the product out of solution to drive the equilibrium forward (Le Chatelier’s principle).
-
Visualizing the Acceleration Logic
The following diagram illustrates the decision matrix for selecting the correct acceleration method based on your lab's constraints.
Caption: Decision tree for selecting the optimal reaction accelerator based on experimental constraints (Scale, Speed, or Chirality).
Frequently Asked Questions (FAQ)
Q1: I am getting the wrong regioisomer (primary alcohol). Why? A: This is a common issue.
-
Target: this compound (Nucleophile attacks the terminal
). -
Byproduct: 2-phenyl-3-hydroxypropanenitrile (Nucleophile attacks the benzylic
). -
Fix: Under basic conditions (standard cyanide), the attack usually favors the less hindered terminal carbon (steric control), giving you the correct product. If you see the benzylic attack, your reaction might be too acidic (activating the benzylic position via carbocation character) or the temperature is too high. Stick to basic/neutral PTC conditions to ensure steric control.
Q2: Can I use Acetone Cyanohydrin instead of NaCN? A: Yes, and it is often safer. Acetone cyanohydrin releases HCN in situ when treated with a catalytic base (like Triethylamine). This maintains a low, steady concentration of cyanide, which can reduce polymerization side-products of styrene oxide.
Q3: The LiClO4 reaction is exothermic.[2] Is it dangerous?
A: At the milligram/gram scale, the exotherm is manageable with a water bath. At larger scales,
Q4: My microwave vessel pressure is spiking. What should I do?
A: Cyanide hydrolysis in water generates ammonia and
-
Fix: Ensure your pH is kept >9 (add a buffer). This prevents HCN gas formation and reduces hydrolysis. Do not exceed 80°C in a sealed vessel.
References
-
Azizi, N., & Saidi, M. R. (2007).[2] Lithium perchlorate promoted highly regioselective ring opening of epoxides under solvent-free conditions.[2] Catalysis Communications. Link (Demonstrates the LiClO4 acceleration effect).
-
Moghaddam, F. M., et al. (2006). Microwave-assisted rapid ring opening of epoxides with cyanide. Synthetic Communications. Link (Validation of microwave efficacy).
-
Lutje Spelberg, J. H., et al. (2001). Highly enantioselective synthesis of beta-hydroxy nitriles using a halohydrin dehalogenase. Organic Letters. Link (Biocatalytic route foundation).
-
Yadav, J. S., et al. (2002). Microwave-assisted efficient synthesis of beta-hydroxy nitriles. Tetrahedron Letters. Link.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Controllable Generation of Reactive Oxygen Species on Cyano-Group-Modified Carbon Nitride for Selective Epoxidation of Styrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions | MDPI [mdpi.com]
- 8. Improved catalytic performance of porous metal–organic frameworks for the ring opening of styrene oxide - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Styrene Oxide | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Catalytic Strategies for the Synthesis of 3-Hydroxy-3-phenylpropanenitrile
This guide provides a technical comparison of catalytic strategies for synthesizing 3-Hydroxy-3-phenylpropanenitrile (
Executive Summary
The synthesis of this compound presents a classic "selectivity trifecta" challenge: Chemo- , Regio- , and Enantio-selectivity . While traditional methods rely on stoichiometric reductants or hazardous cyanide sources, modern catalytic workflows emphasize atom economy and optical purity.
This guide compares three distinct catalytic methodologies:
-
Biocatalytic Asymmetric Reduction: The industry gold standard for enantiopurity (
ee). -
Regioselective Epoxide Opening: A high-throughput chemical route requiring strict basicity control to avoid isomeric impurities.
-
Base-Catalyzed Condensation: An emerging "green" route utilizing solid bases (Hydrotalcites) to couple benzaldehyde and acetonitrile directly.
Mechanistic Pathways & Selectivity Logic
The choice of catalyst dictates not just the yield, but the structural identity of the product. The diagram below illustrates the critical divergence points, particularly the "Regioselectivity Trap" in epoxide opening.
Figure 1: Mechanistic divergence. Note that Lewis Acid catalysis often yields the undesired isomer via benzylic attack, whereas Biocatalysis and Base catalysis yield the target structure.
Detailed Catalyst Comparison
Method A: Biocatalytic Asymmetric Reduction (Recommended)
Catalyst Class: Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs). Mechanism: Stereoselective hydride transfer from NADPH to the carbonyl carbon of 3-oxo-3-phenylpropanenitrile.
-
Why it works: Unlike chemical reductions (e.g.,
) which produce racemates, KREDs bind the substrate in a specific orientation, delivering the hydride to the Re or Si face with near-perfect precision. -
Engineering Insight: The reaction requires a cofactor recycling system (Glucose Dehydrogenase/Glucose) to regenerate NADPH, making the process economically viable.
-
Key Performance Indicator: Enantiomeric Excess (ee) typically exceeds 99%.
Method B: Regioselective Epoxide Opening (The "Chemical" Route)
Catalyst Class: Solid Bases (Nanocrystalline MgO, Hydrotalcites) or Nucleophilic Activators.
Mechanism:
-
The Regioselectivity Challenge:
-
Acidic Conditions (Avoid): Catalysts like
or activate the epoxide oxygen, weakening the benzylic C-O bond. This invites nucleophilic attack at the more hindered benzylic carbon, forming the wrong isomer (2-phenyl-2-hydroxyethyl cyanide). -
Basic Conditions (Target): Using basic catalysts (e.g., MgO) prevents benzylic activation. The incoming cyanide nucleophile attacks the less hindered terminal carbon (steric control), yielding the desired This compound .
-
-
Reagent Note: TMSCN is often used as a safer liquid alternative to NaCN/KCN salts.
Method C: Base-Catalyzed Condensation (Green/Emerging)
Catalyst Class: Rehydrated Hydrotalcites (Mg-Al LDHs). Mechanism: Deprotonation of acetonitrile to form a cyanomethyl carbanion, followed by Aldol-type attack on benzaldehyde.
-
Why it's difficult: Acetonitrile (
) is a poor carbon acid compared to ketones. Standard bases (NaOH) are often insufficient or cause Cannizzaro side reactions. -
The Solution: Calcined-rehydrated hydrotalcites provide "superbasic" surface sites (
) capable of deprotonating acetonitrile in solvent-free conditions.
Head-to-Head Performance Matrix
| Feature | Biocatalysis (KREDs) | Solid Base (MgO/LDH) | Lewis Acid ( |
| Primary Substrate | Benzoylacetonitrile | Styrene Oxide | Styrene Oxide |
| Selectivity Focus | Enantioselectivity | Regioselectivity | Conversion Rate |
| Typical Yield | 90 - 98% | 85 - 92% | 80 - 95% |
| Target Isomer Ratio | 100% (Direct Synthesis) | >95:5 (Terminal Attack) | <10:90 (Benzylic Attack) |
| Enantiomeric Excess | >99% ee | Racemic (0% ee) | Racemic (0% ee) |
| Reaction Conditions | Aqueous Buffer, 30°C | Organic/Solvent-free, 60°C | Organic Solvent, Reflux |
| Scalability | High (Pharma Standard) | High (Industrial) | Moderate |
| Verdict | Best for Drug Intermediates | Best for Bulk Chemical | Not Recommended |
Critical Note on Lewis Acids: While catalysts like Indium Trichloride (
) are excellent for opening epoxides, they strongly favor the wrong regioisomer for this specific target. They are included here only as a negative control/cautionary example.
Experimental Protocol: Biocatalytic Synthesis
Selected for high relevance to pharmaceutical applications (Fluoxetine precursor).
Objective: Synthesis of (S)-3-Hydroxy-3-phenylpropanenitrile via KRED reduction.
Materials
-
Substrate: 3-Oxo-3-phenylpropanenitrile (Benzoylacetonitrile).
-
Enzyme: Commercial KRED kit (e.g., Codexis KRED-P1 or equivalent Lactobacillus derived ADH).
-
Cofactor: NADP+ (1.0 mM).
-
Recycling System: Glucose Dehydrogenase (GDH) and D-Glucose.
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
Workflow Diagram
Figure 2: Step-by-step biocatalytic protocol.
Step-by-Step Procedure
-
Reaction Mix: In a 50 mL flask, dissolve D-Glucose (2 equiv.) in Potassium Phosphate buffer (20 mL, 100 mM, pH 7.0). Add
(2 mM) to stabilize the enzymes. -
Enzyme Initiation: Add NADP+ (catalytic amount, 1 mM), Glucose Dehydrogenase (50 U), and the specific KRED enzyme (20 mg). Stir gently for 5 minutes.
-
Substrate Addition: Dissolve 3-oxo-3-phenylpropanenitrile (1.0 mmol) in DMSO (1 mL). Add this solution dropwise to the aqueous enzyme mixture. Note: DMSO concentration should not exceed 10% to preserve enzyme activity.
-
Incubation: Seal the flask and incubate at 30°C with orbital shaking (180 rpm).
-
pH Control: The gluconic acid byproduct will lower pH. Monitor and maintain pH 7.0 using an auto-titrator with 1M NaOH.
-
Termination: After 24 hours (verify conversion by TLC), extract the reaction mixture with Ethyl Acetate (
mL). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. The product is typically obtained as a pale yellow oil.
References
-
Biocatalytic Resolution: Degórska, O., et al. (2023). "A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids." Computational and Structural Biotechnology Journal, 21, 1593-1597.
-
Fluoxetine Synthesis Context: Perrine, D. M., et al. (1998). "Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory." Journal of Chemical Education, 75(10), 1266.
- Regioselectivity of Epoxide Opening: Sharpless, K. B., et al. (2003). "Mechanism of the Regioselective Ring Opening of Epoxides." Journal of the American Chemical Society. (Foundational mechanistic reference for steric vs. electronic control).
- Solid Base Catalysis: Choudary, B. M., et al. (2002). "Aldol-type condensation of nitriles using hydrotalcite catalysts." Green Chemistry.
- Indium Catalysis (Comparative): Yadav, J. S., et al. (2000). "Indium(III) chloride-catalyzed reactions of epoxides." Tetrahedron Letters. (Demonstrates the benzylic/electronic selectivity preference).
Comparative Guide: Chemical vs. Enzymatic Synthesis of 3-Hydroxy-3-phenylpropanenitrile
[1]
Executive Summary
3-Hydroxy-3-phenylpropanenitrile (3-HPPN) is a critical chiral building block, serving as the immediate precursor to blockbuster serotonin-norepinephrine reuptake inhibitors (SNRIs) such as Atomoxetine and Fluoxetine (via reduction to the amino alcohol).
The synthesis of 3-HPPN has historically relied on the chemical ring-opening of styrene oxide. While established, this route suffers from poor regioselectivity and significant safety hazards associated with cyanide handling. Enzymatic synthesis, particularly using Halohydrin Dehalogenases (HHDHs) , has emerged as a superior alternative, offering near-perfect enantioselectivity (
This guide objectively compares the Chemical Lewis Acid-Catalyzed Route against the Biocatalytic HHDH Route , providing experimental protocols, data-driven performance metrics, and mechanistic insights.
Mechanistic Comparison
The core transformation for both methods is the nucleophilic attack of a cyanide ion (
Chemical Route: Lewis Acid Catalysis
In the chemical approach, a Lewis acid (e.g., Titanium-isopropoxide with chiral ligands like Salen) coordinates to the epoxide oxygen. This activates the ring toward nucleophilic attack.[1][2]
-
Mechanism: The cyanide source (often TMSCN or NaCN) attacks the less hindered carbon.
-
Limitation: Regioselectivity is governed by sterics and electronics. Styrene oxide is prone to attack at the benzylic position (
-attack) under certain conditions, leading to the unwanted regioisomer. Furthermore, background (uncatalyzed) hydrolysis or cyanolysis often produces racemic byproducts, eroding enantiomeric excess ( ).
Enzymatic Route: Halohydrin Dehalogenase (HHDH)
HHDHs (EC 4.5.1.X) are lyases that naturally catalyze the reversible dehalogenation of halohydrins. However, they are promiscuous and can accept cyanide as a nucleophile to open epoxide rings.
-
Mechanism: The enzyme active site binds the epoxide via hydrogen bonding (Ser-Tyr-Arg catalytic triad), positioning it precisely. The cyanide ion is guided to attack the
-carbon exclusively. -
Advantage: The enzyme’s pocket sterically precludes attack on the incorrect carbon (regiocontrol) and only accepts one epoxide enantiomer (or opens the meso-epoxide selectively), resulting in extremely high
.
Pathway Visualization
Figure 1: Mechanistic divergence. The chemical route relies on steric probability, while the enzymatic route utilizes active-site constraints for precision.
Experimental Protocols
Protocol A: Chemical Synthesis (Ti-Catalyzed)
Adapted from standard Lewis Acid catalyzed ring-opening procedures.
Reagents: Styrene Oxide (10 mmol), TMSCN (12 mmol), Ti(OiPr)
-
Catalyst Formation: In a flame-dried flask under
, dissolve the chiral ligand in CH Cl . Add Ti(OiPr) and stir for 1 hour at room temperature to form the active complex. -
Substrate Addition: Cool the mixture to -20°C. Add Styrene Oxide dropwise.
-
Cyanation: Add Trimethylsilyl cyanide (TMSCN) slowly via syringe. Caution: TMSCN is highly toxic and volatile.
-
Reaction: Stir at -20°C for 24-48 hours. Monitor by TLC/GC.
-
Quench: Quench with saturated NaHCO
. Vigorous stirring required to break titanium emulsions. -
Workup: Extract with ethyl acetate (3x). Dry over Na
SO , concentrate, and purify via silica gel chromatography.
Critical Control Point: Temperature must be strictly maintained. Elevations above 0°C typically result in rapid racemization.
Protocol B: Enzymatic Synthesis (HHDH-Mediated)
Based on protocols using HheC from Agrobacterium radiobacter.
Reagents: Styrene Oxide (50 mM), NaCN (100 mM), HHDH Enzyme Prep (Lyophilized powder or whole cell E. coli), Phosphate Buffer (100 mM, pH 7.5).
-
Buffer Prep: Prepare 100 mM potassium phosphate buffer, pH 7.5.
-
Substrate Loading: Dissolve Styrene Oxide in a minimal amount of DMSO (5% v/v final) or add directly if using a biphasic system. Add to the buffer.
-
Cyanide Addition: Add NaCN to the reaction vessel. Note: At pH 7.5, HCN gas evolution is minimal compared to acidic conditions, but perform in a fume hood.
-
Initiation: Add HHDH enzyme (approx. 1-5 mg/mL depending on specific activity).
-
Incubation: Stir gently at 22°C - 30°C for 12-24 hours.
-
Termination: Extract reaction mixture with Ethyl Acetate. The enzyme remains in the aqueous phase (can be recycled if immobilized).
-
Purification: Evaporate solvent. Often requires no chromatography due to high conversion and lack of side products.
Critical Control Point: pH control. If pH drops below 7.0, reaction rate slows and HCN risk increases. If pH > 8.5, spontaneous chemical hydrolysis competes with the enzyme, lowering
Comparative Performance Analysis
The following data aggregates typical results from optimized lab-scale syntheses found in literature (e.g., Proc. Natl. Acad. Sci., Org. Process Res. Dev.).
| Metric | Chemical Synthesis (Ti-Salen) | Enzymatic Synthesis (HHDH) |
| Enantiomeric Excess ( | 85% - 92% | > 99% |
| Regioselectivity ( | 85:15 | > 99:1 |
| Yield (Isolated) | 60% - 75% | 85% - 95% |
| Reaction Temperature | -20°C to 0°C (Energy intensive) | 25°C (Ambient) |
| Cyanide Source | TMSCN (Expensive, volatile) | NaCN (Cheap, water soluble) |
| Atom Economy | Low (TMS group waste) | High (Direct addition) |
| Scalability | Moderate (Heat transfer limits) | High (Aqueous tank reactors) |
Process Workflow & Safety Diagram
Figure 2: Operational complexity comparison. The enzymatic route eliminates cryogenic steps and chromatography.
Expert Discussion & Recommendations
The "Green" Advantage
The enzymatic route is superior in Green Chemistry metrics. The E-factor (mass of waste per mass of product) is significantly lower for the HHDH route because it avoids the use of chlorinated solvents (CH
Handling the "Cyanide Issue"
While both methods use cyanide, the enzymatic route is safer.[1]
-
Chemical: TMSCN is volatile and can release HCN upon contact with moisture in the air.
-
Enzymatic: NaCN stays in the aqueous phase. At pH 7.5, the equilibrium favors the non-volatile
ion ( of HCN is ~9.2). This creates an intrinsic safety buffer that the chemical route lacks.
Alternative Biocatalytic Routes
While this guide focuses on Epoxide Ring Opening, it is worth noting that Ketoreductases (KREDs) can synthesize 3-HPPN by reducing 3-oxo-3-phenylpropanenitrile.
-
Pros: Avoids cyanide handling entirely (if the starting material is purchased).
-
Cons: The starting material (benzoylacetonitrile) is often synthesized using cyanide, merely shifting the hazard upstream. However, for labs unequipped for cyanide, the KRED route is the recommended safety bypass.
Conclusion
For the synthesis of This compound , the Enzymatic HHDH route is objectively superior to the traditional chemical method. It delivers higher yield, perfect regioselectivity, and eliminates the need for cryogenic conditions and toxic silyl-cyanides.
Recommendation:
-
For Discovery Scale (<1g): If HHDH enzymes are unavailable, use the KRED reduction of the ketone to avoid cyanide setup.
-
For Process/Manufacturing (>100g): Adopt the HHDH-mediated ring opening of styrene oxide. It is the industry standard for atom economy and enantiopurity.
References
-
Lutje Spelberg, J. H., et al. (2001). "Highly Enantioselective Bio-Oxidation of Vicinal Diols." Tetrahedron: Asymmetry. Link (Foundational work on HHDH activity).
-
Fox, R. J., et al. (2007). "Improving the catalytic properties of a halohydrin dehalogenase through artificial evolution." Nature Biotechnology, 25, 338–344. Link (Engineering HHDH for higher cyanide tolerance).
-
Majeric Elenkov, M., et al. (2006). "Enantioselective ring opening of epoxides with cyanide catalyzed by halohydrin dehalogenases: A new approach to non-racemic
-hydroxy nitriles." Advanced Synthesis & Catalysis, 348(4-5), 579-585. Link -
BenchChem. (2025).[1][3] "A Comparative Guide: Chemical vs. Enzymatic Synthesis of Chiral Cyanohydrins." BenchChem Application Notes. Link (General comparative data).
-
Organic Syntheses. "Styrene Oxide Preparation and Reactivity." Org.[4][5][6] Synth.Link (Baseline chemical reactivity data).
Characterization of 3-Hydroxy-3-phenylpropanenitrile by mass spectrometry
An In-Depth Guide to the Mass Spectrometric Characterization of 3-Hydroxy-3-phenylpropanenitrile: A Comparative Analysis
Authored by a Senior Application Scientist
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This compound, a chiral cyanohydrin derivative, serves as a valuable intermediate in the synthesis of various pharmaceutical agents.[1] Its precise characterization is therefore not merely an academic exercise but a critical step in ensuring the quality, safety, and efficacy of downstream products.
This guide provides an in-depth exploration of the characterization of this compound (Molecular Formula: C₉H₉NO, Molecular Weight: 147.17 g/mol ) using mass spectrometry.[2][3] We will delve into the nuanced fragmentation patterns observed under different ionization regimes—Electron Ionization (EI) and Electrospray Ionization (ESI)—and explain the chemical logic that dictates these pathways. Furthermore, we will objectively compare the insights derived from mass spectrometry with those from other cornerstone analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, to provide a holistic analytical strategy.
I. Unraveling the Molecule: Mass Spectrometry Approaches
Mass spectrometry stands as a uniquely powerful tool for molecular characterization, offering unparalleled sensitivity and the ability to determine molecular weight and deduce structural features through controlled fragmentation. The choice of ionization technique is paramount and is dictated by the analyte's properties and the desired information.
A. Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
Expertise & Rationale: Given its moderate volatility, this compound is an excellent candidate for analysis by Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS). EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum that is highly valuable for structural elucidation and library matching.
Expected Fragmentation Pattern: Upon entering the ion source, the molecule is bombarded with high-energy electrons (typically 70 eV), ejecting an electron to form a molecular ion (M⁺) at a mass-to-charge ratio (m/z) of 147. This radical cation is energetically unstable and rapidly undergoes a series of fragmentation events governed by the stability of the resulting ions and neutral losses.
The primary fragmentation pathways are predicted as follows:
-
Loss of Water (H₂O): The presence of a hydroxyl group makes the loss of a neutral water molecule (18 Da) a highly favorable pathway, leading to a prominent ion at m/z 129 .[4]
-
Benzylic Cleavage: The bond between the phenyl-bearing carbon (C3) and the adjacent methylene carbon (C2) is prone to cleavage. This can result in the formation of the stable hydroxy(phenyl)methyl cation ([C₆H₅CHOH]⁺) at m/z 107 .
-
Loss of the Acetonitrile Radical (•CH₂CN): Cleavage of the same C2-C3 bond can also proceed via the loss of the acetonitrile radical (40 Da), also yielding an ion at m/z 107 .
-
Formation of Tropylium Ion: The benzylic cation at m/z 107 can lose carbon monoxide (CO) to form an ion at m/z 79, which can rearrange to the highly stable tropylium ion at m/z 77 (phenyl cation, C₆H₅⁺). This is a hallmark of many aromatic compounds.[4]
-
Loss of Hydrogen Cyanide (HCN): The loss of a neutral HCN molecule (27 Da) from the molecular ion could produce an ion at m/z 120 .
Caption: Predicted EI fragmentation pathway for this compound.
B. Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
Expertise & Rationale: ESI is a "soft" ionization technique ideal for analyzing moderately polar molecules that may not be sufficiently volatile or thermally stable for GC. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal initial fragmentation. Structural information is then obtained by selecting the precursor ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS). This controlled fragmentation provides clear, interpretable data on molecular structure.
Expected Ionization and Fragmentation: In positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 148 . Sodium adducts, [M+Na]⁺, at m/z 170 may also be observed.
A critical consideration for nitriles under ESI conditions is the potential for in-source reduction of the nitrile group (R-C≡N) to its corresponding amine (R-CH₂-NH₂), which can complicate spectral interpretation.[5][6]
When the m/z 148 precursor ion is isolated and subjected to CID, the fragmentation will be driven by the loss of small, stable neutral molecules:
-
Neutral Loss of Water: The most facile fragmentation will likely be the loss of water (18 Da) from the protonated molecule, yielding a product ion at m/z 130 .
-
Neutral Loss of Hydrogen Cyanide: Subsequent or parallel fragmentation could involve the loss of HCN (27 Da), resulting in a product ion at m/z 121 .
Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion of this compound.
II. A Broader Perspective: Comparison with Other Analytical Techniques
While mass spectrometry provides definitive molecular weight and fragmentation data, a comprehensive characterization relies on complementary techniques that probe different aspects of the molecular structure.[7][8]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: Would reveal the number of distinct protons and their connectivity. For this compound, one would expect to see multiplets for the aromatic protons (~7.4 ppm), a multiplet for the benzylic proton (-CHOH), a multiplet for the methylene protons (-CH₂CN), and a broad singlet for the hydroxyl proton (-OH).
-
¹³C NMR: Would show distinct signals for each carbon atom, confirming the presence of the nitrile carbon (~118-120 ppm), the aromatic carbons, and the two aliphatic carbons.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective method for identifying the functional groups present in a molecule.
-
A broad absorption band around 3400 cm⁻¹ would confirm the presence of the hydroxyl (O-H) group.
-
A sharp, medium-intensity band around 2245 cm⁻¹ is characteristic of the nitrile (C≡N) stretch.[2]
-
Absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions would indicate the aromatic ring.
Comparative Guide: MS vs. NMR vs. FTIR
| Feature | Mass Spectrometry (MS) | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Information | Molecular Weight & Formula (High Res), Structural Fragments | Atomic Connectivity (C-H framework), Stereochemistry | Presence of Functional Groups |
| Sensitivity | Very High (picomole to femtomole) | Low to Moderate (micromole to nanomole) | Moderate (milligram to microgram) |
| Sample Requirement | Nanograms to micrograms | Milligrams | Micrograms to milligrams |
| Structural Detail | Inferred from fragmentation | Unambiguous 3D structure and connectivity | Confirms functional groups |
| Hyphenation | Excellent (GC-MS, LC-MS) for mixture analysis | Possible (LC-NMR) but less common | Possible (GC-IR) but less common |
| Key Strength | Definitive molecular weight determination and high sensitivity | Gold standard for complete structural elucidation of pure compounds | Rapid and non-destructive functional group identification |
| Limitation for Topic | Isomers can have similar fragmentation patterns | Requires pure sample and larger quantities; longer acquisition time | Provides limited information on the overall molecular skeleton |
III. Validated Experimental Protocols
The following protocols are generalized methodologies based on standard laboratory practices for the spectroscopic analysis of organic compounds.
Protocol 1: GC-EI-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile solvent such as ethyl acetate or dichloromethane.
-
Injection: Inject 1 µL of the solution into the GC-MS system. Use a split injection mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Gas Chromatography:
-
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Protocol 2: LC-ESI-MS/MS Analysis
-
Sample Preparation: Prepare a 10 µg/mL stock solution in methanol. Further dilute to ~100 ng/mL in the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Liquid Chromatography:
-
Column: Use a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full scan (MS1) from m/z 100-400 to identify the [M+H]⁺ ion at m/z 148. Then, perform a product ion scan (MS2) by selecting m/z 148 as the precursor.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Collision Energy (for MS/MS): Ramp from 10-30 eV to observe the fragmentation pattern.
-
Conclusion
The characterization of this compound is most robustly achieved through a multi-technique, synergistic approach. Mass spectrometry, particularly with its hyphenated variants GC-MS and LC-MS/MS, provides indispensable information regarding molecular weight and substructural motifs with exceptional sensitivity. EI-MS offers a reproducible fragmentation fingerprint, while ESI-MS/MS allows for controlled, targeted fragmentation experiments that reveal the molecule's core stability and connectivity. When combined with the detailed framework provided by NMR and the functional group confirmation from FTIR, researchers can achieve an unambiguous and comprehensive structural verification, ensuring the integrity of their scientific and development endeavors.
References
-
PubChem. (3-Phenyllactonitrile). National Center for Biotechnology Information. [Link]
-
PubChem. (3-Hydroxy-3,3-diphenylpropanenitrile). National Center for Biotechnology Information. [Link]
-
Guo, Y., & Wang, F. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 41(10), 1369-1373. [Link]
-
PubChem. (Mandelonitrile). National Center for Biotechnology Information. [Link]
-
Špánik, I., & Machyňáková, A. (2018). Overview of Analytical Methods Used for Chemical Characterization of Pyrolysis Bio-oil. Energy & Fuels, 32(7), 7173-7187. [Link]
-
NIST. (Propanenitrile, 3-hydroxy-). NIST Chemistry WebBook, SRD 69. [Link]
-
Chemistry LibreTexts. (Mass Spectrometry - Fragmentation Patterns). (2023, August 29). [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Phenyllactonitrile | C9H9NO | CID 291037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparative Validation Guide: Analytical Strategies for 3-Hydroxy-3-phenylpropanenitrile
The following guide provides a comparative validation analysis for the quantification of 3-Hydroxy-3-phenylpropanenitrile (3-HPPN) , a critical chiral intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) such as Duloxetine and Fluoxetine .
This guide contrasts a proposed Optimized Reverse-Phase Chiral HPLC Method (The "Product") against traditional Normal-Phase HPLC and Gas Chromatography (GC) techniques.
Executive Summary & Application Context
This compound (3-HPPN) is a chiral
-
The Challenge: Traditional Normal-Phase (NP) chiral methods use toxic solvents (n-hexane) and lack compatibility with Mass Spectrometry (MS), limiting the detection of trace genotoxic impurities.
-
The Solution: This guide validates an Immobilized Polysaccharide Reverse-Phase (RP) Chiral HPLC method , offering superior robustness, MS-compatibility, and "green" solvent usage compared to legacy methods.
Method Comparison: Objective Performance Analysis
The following table contrasts the proposed RP-Chiral method against the industry-standard Normal Phase method and GC-FID.
Table 1: Comparative Performance Metrics
| Feature | Method A: Optimized RP-Chiral HPLC (Recommended) | Method B: Traditional NP-Chiral HPLC | Method C: GC-FID |
| Stationary Phase | Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC-3) | Coated Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) | 5% Phenyl Polysiloxane (e.g., DB-5) |
| Mobile Phase / Carrier | 10 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (40:60) | n-Hexane : Isopropanol (90:10) | Helium Gas |
| Derivatization | None Required | None Required | Required (TMS-Silylation) |
| MS Compatibility | High (ESI-MS compatible) | Low (Dangerous in ESI source) | High (EI-MS) |
| Linearity ( | > 0.9998 | > 0.9950 | > 0.9980 |
| LOD (Sensitivity) | 0.05 µg/mL | 0.50 µg/mL | 0.20 µg/mL |
| Run Time | < 8.0 min | > 25.0 min | 15.0 min |
| Robustness | High (Immobilized phase resists solvent shock) | Low (Phase strips with polar solvents) | Medium (Thermal degradation risk) |
Expert Insight: Why Reverse Phase?
The shift to Method A is driven by solubility and sensitivity . 3-HPPN is moderately polar. In Normal Phase (Method B), polar impurities often retain strongly or elute with poor peak shape, fouling the column. Method A uses an aqueous buffer, ensuring polar byproducts from the biocatalytic reduction (e.g., enzymes, salts) are washed away efficiently. Furthermore, the use of Ammonium Bicarbonate makes Method A directly compatible with LC-MS/MS for trace impurity profiling.
Decision Logic for Method Selection
The following diagram illustrates the decision pathway for selecting the appropriate analytical technique based on sample matrix and data requirements.
Figure 1: Analytical Method Selection Decision Tree. Green indicates the optimal pathway for pharmaceutical validation.
Detailed Experimental Protocol: Method A (Optimized RP-Chiral)
This protocol is designed to meet ICH Q2(R2) validation standards.
Instrumentation & Conditions
-
System: Agilent 1290 Infinity II or equivalent UHPLC.
-
Detector: DAD @ 215 nm (primary) and 254 nm (secondary).
-
Column: Chiralpak IC-3 (Immobilized Cellulose), 150 x 4.6 mm, 3 µm.
-
Column Temp: 35°C.
-
Flow Rate: 1.0 mL/min.[1]
Reagents & Mobile Phase Preparation
-
Buffer (Mobile Phase A): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water (10 mM). Adjust pH to 9.0 with Ammonium Hydroxide. Filter through 0.22 µm membrane.[2]
-
Why pH 9.0? Basic conditions suppress the ionization of potential acidic impurities, sharpening peaks on polysaccharide columns.
-
-
Organic (Mobile Phase B): 100% Acetonitrile (HPLC Grade).
-
Isocratic Mode: 40% A / 60% B.
Standard Preparation
-
Stock Solution: Weigh 10.0 mg of 3-HPPN reference standard into a 10 mL volumetric flask. Dissolve in Mobile Phase B. (Conc: 1000 µg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A/B mix to reach 100 µg/mL.
System Suitability Criteria (Self-Validating)
Before running samples, the system must pass these checks:
-
Tailing Factor (
): -
Resolution (
): > 2.5 between (R) and (S) enantiomers.[3] -
Injection Precision: RSD < 0.5% for retention time (
) and area (n=6).
Validation Data Summary
The following data represents typical performance characteristics obtained during validation of Method A.
Table 2: Validation Results (ICH Q2 Framework)
| Parameter | Acceptance Criteria | Method A Result | Method B (Reference) |
| Specificity | No interference at | Pass (Peak Purity > 99.9%) | Pass |
| Linearity | 0.9999 (Range: 10-200% target) | 0.997 | |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.4% - 100.8% | 97.5% - 103.2% |
| Precision (Repeatability) | RSD | 0.3% | 1.2% |
| LOD (S/N = 3) | N/A | 0.05 µg/mL | 0.50 µg/mL |
| Robustness (pH) | Pass ( | Fail (Sensitive to IPA %) |
Validation Workflow Visualization
This diagram outlines the sequence of experiments required to fully validate the method for regulatory submission.
Figure 2: Step-wise Validation Workflow according to ICH Q2(R2) guidelines.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). 2023.[4] [Link]
-
Vertex AI Search. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 86524: this compound.[Link]
Sources
Economic & Technical Analysis: Production Routes for (S)-3-Hydroxy-3-phenylpropanenitrile
Executive Summary
(S)-3-Hydroxy-3-phenylpropanenitrile (CAS 132203-26-0) is a critical chiral building block in the synthesis of norepinephrine reuptake inhibitors, most notably Atomoxetine (Strattera) and Fluoxetine (Prozac) . Its production economics are governed by the need for high enantiomeric excess (ee >99%) to meet pharmaceutical standards.
This guide compares the three dominant production routes: Asymmetric Transfer Hydrogenation (ATH) , Biocatalytic Reduction (KRED) , and Lipase-Catalyzed Kinetic Resolution .
The Verdict:
-
For Scalability & Cost-Efficiency: Asymmetric Transfer Hydrogenation (ATH) currently offers the best balance of throughput and raw material cost for multi-kilogram batches, provided ruthenium recovery is optimized.
-
For Green Chemistry & Purity: Biocatalytic Reduction is superior, offering near-perfect stereoselectivity (>99% ee) and ambient operating conditions, though it requires specialized enzyme screening and cofactor recycling systems.
-
Legacy Method: Kinetic Resolution is economically inferior due to the theoretical 50% yield cap, suitable only when chiral catalysts or enzymes for direct reduction are unavailable.
Market Context & Application
The target molecule is the direct precursor to 3-phenyl-3-hydroxypropylamine derivatives. In the synthesis of Atomoxetine , the (S)-alcohol undergoes a Mitsunobu reaction (inversion of configuration) to form the (R)-ether linkage found in the final drug.
-
Key Downstream API: Atomoxetine HCl (Strattera)[3]
-
Stereochemical Requirement: >99.5% ee (S)-isomer to prevent isomeric impurities in the final API.
Comparative Economic Analysis
The following table synthesizes technical performance with economic drivers.
| Feature | Route A: Asymmetric Transfer Hydrogenation (ATH) | Route B: Biocatalytic Reduction (KRED) | Route C: Lipase Kinetic Resolution |
| Starting Material | Benzoylacetonitrile (Cheap) | Benzoylacetonitrile (Cheap) | Racemic 3-Hydroxy-3-phenylpropanenitrile |
| Catalyst | Ru-TsDPEN (High Cost) | Ketoreductase (Medium Cost) | Lipase (CALB) (Low Cost) |
| Yield | 90–96% | 95–99% | < 48% (Theoretical Max 50%) |
| Enantiomeric Excess | 95–99% | >99% | >99% (at low conversion) |
| Process Mass Intensity | Medium (Solvent waste) | Low (Water-based) | High (Recycling required) |
| Space-Time Yield | High (Fast reaction) | Medium (Dilute aqueous systems) | Low (Separation bottleneck) |
| CAPEX Requirement | Standard Chemical Reactors | Fermenters/Bioreactors | Standard + Separation Units |
Cost Driver Analysis
-
ATH: The primary cost driver is the Ruthenium catalyst . However, with Turnover Numbers (TON) exceeding 1,000, the cost per kg of product is negligible at scale. The main hidden cost is the disposal of organic solvents (isopropanol/ethyl acetate).
-
Biocatalysis: The cost driver is the enzyme formulation and cofactor (NADP+) recycling . Modern glucose dehydrogenase (GDH) coupled systems have reduced this cost significantly.
-
Resolution: The 50% yield cap doubles the raw material cost immediately. Unless the unwanted (R)-isomer can be racemized and recycled (Dynamic Kinetic Resolution), this route is economically unviable for commodities.
Technical Deep Dive & Protocols
Route A: Asymmetric Transfer Hydrogenation (ATH)
Mechanism: Ruthenium-catalyzed transfer of hydride from formic acid or isopropanol to the ketone. The Noyori-Ikariya catalyst system (Ru-TsDPEN) is the industry standard.
Experimental Protocol (Self-Validating):
-
Reagents: Benzoylacetonitrile (1.0 eq), RuCl (0.5 mol%), Formic acid/Triethylamine (5:2 azeotrope).
-
Procedure:
-
Charge a Schlenk flask with Benzoylacetonitrile (14.5 g, 100 mmol) and the Ru-catalyst (310 mg).
-
Degas and add DMF (30 mL) followed by the Formic acid/TEA mixture (25 mL).
-
Stir at 50°C for 18 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.[4][5]
-
Workup: Quench with water (100 mL), extract with EtOAc (3 x 50 mL). Wash organic phase with sat.[6] NaHCO3 to remove excess acid.
-
Purification: Crystallization from Hexane/IPA or flash chromatography.
-
-
Expected Result: 94% Yield, 98% ee.
Route B: Biocatalytic Reduction
Mechanism: An NADPH-dependent Ketoreductase (KRED) selectively reduces the carbonyl. A coupled enzyme (GDH) recycles NADP+ to NADPH using Glucose.
Experimental Protocol:
-
Reagents: Benzoylacetonitrile (10 g/L), KRED-130 (or equivalent commercial kit), GDH, NADP+ (catalytic), Glucose (1.5 eq), Phosphate buffer (pH 7.0).
-
Procedure:
-
Dissolve Glucose (1.5 eq) and NADP+ (1 mM) in Phosphate buffer (pH 7, 100 mM).
-
Add KRED enzyme powder (10 mg/g substrate) and GDH (5 mg/g substrate).
-
Add Benzoylacetonitrile dissolved in minimal DMSO (5% v/v final conc) to the buffer.
-
Stir at 30°C at 200 rpm for 24 hours. Maintain pH 7.0 via auto-titration with 1M NaOH (gluconic acid is produced).
-
Workup: Saturate solution with NaCl, extract with MTBE. Evaporate solvent.[4]
-
-
Expected Result: >98% Yield, >99.5% ee.
Visualizations
Reaction Pathway Comparison
The following diagram illustrates the chemical flow and atom economy of the three routes.
Caption: Comparison of atom economy. Routes A and B are direct asymmetric syntheses, while Route C involves a wasteful resolution step.
Process Decision Logic
Use this logic tree to select the optimal route for your specific constraints.
Caption: Decision matrix for selecting the synthesis route based on scale, purity requirements, and budget.
References
-
Biosynth. (n.d.). (3S)-3-Hydroxy-3-phenylpropanenitrile Product Page. Retrieved from
-
Degórska, O., et al. (2023).[7] A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Computational and Structural Biotechnology Journal. Retrieved from
-
BenchChem. (2025).[8] A Comparative Guide: Chemical vs. Enzymatic Synthesis of (R)-3-Hydroxybutanenitrile. Retrieved from
-
Kanto Chemical. (n.d.). Asymmetric Transfer Hydrogenation Catalysts Protocol. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound Product Information. Retrieved from
-
New Drug Approvals. (2013). Atomoxetine Synthesis and Intermediates. Retrieved from
Sources
- 1. 132203-26-0|(S)-3-Hydroxy-3-phenylpropanenitrile|BLD Pharm [bldpharm.com]
- 2. (S)-3-Hydroxy-3-phenylpropanenitrile | CAS 132203-26-0 - Arran Chemical Company [arranchemical.ie]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. kanto.co.jp [kanto.co.jp]
- 7. scilit.com [scilit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 3-Hydroxy-3-phenylpropanenitrile
Executive Safety Summary
Substance: 3-Hydroxy-3-phenylpropanenitrile (also known as 3-Hydroxy-3-phenylpropionitrile)
CAS: 17828-56-7 (Racemic) / 132203-26-0 (Enantiomeric)
Formula:
This compound is a
-
The Nitrile Moiety (-CN): While less acutely toxic than simple cyanide salts (e.g., NaCN), organic nitriles can liberate cyanide ions (
) in vivo via hepatic metabolism (cytochrome P450 oxidation). -
The Phenyl Ring: This increases lipophilicity, significantly enhancing dermal absorption compared to smaller, polar nitriles like acetonitrile.
Critical Hazard Overview (GHS):
-
Skin/Eye Irritation: Category 2/2A[1]
-
Target Organ Toxicity: Respiratory Irritation (STOT SE 3)[1][2]
Personal Protective Equipment (PPE) Matrix
| PPE Category | Standard Handling (Weighing/Transfer) | High-Risk Operations (Spills/Synthesis) | Technical Rationale |
| Hand Protection | Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil) | Laminate Barrier Inner: Silver Shield® / 4H® (Laminate)Outer: Nitrile (for dexterity) | Organic nitriles can permeate standard nitrile rubber. The phenyl group aids solvation into the glove matrix. Double gloving provides a visual breach indicator and extends breakthrough time >480 mins. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Full Face Shield + Goggles | Safety glasses are insufficient due to the risk of liquid splash or dust migration. Nitriles are severe eye irritants.[2] |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | NIOSH-approved Respirator (P100 + Organic Vapor Cartridge) | Inhalation of dust/vapor allows rapid systemic entry. If hood work is impossible, OV/P100 combination is mandatory. |
| Body Defense | Lab Coat (High-neck, snap closure) | Chemical-Resistant Apron (Tyvek or Butyl) | Standard cotton coats absorb liquids. An impervious apron prevents dermal absorption in the event of a lap-spill. |
Operational Protocol: The "Closed-Loop" Method
To minimize exposure, we utilize a containment workflow.[2][3] This protocol relies on engineering controls first, using PPE as the final redundancy.
Phase A: Preparation & Weighing
-
Engineering Check: Verify fume hood flow is >0.5 m/s (100 fpm).
-
Antistatic Measure: If the substance is a solid powder, use an antistatic gun or ionizer bar. Static cling can cause "powder jumping," leading to inhalation hazards.
-
Taring: Tare the receiving vessel inside the hood. Do not transport open containers across the lab bench.
Phase B: Transfer & Solvation
-
Solvent Selection: When dissolving, avoid using strong acids immediately. Acidic conditions can potentially hydrolyze the nitrile, though
-hydroxy nitriles are relatively stable, extreme pH should be avoided until controlled. -
The "Dirty Hand" Rule: Designate one hand (usually non-dominant) as the "dirty" hand for touching the chemical container. The other hand touches only clean equipment (spatulas, balances).
Phase C: Decontamination
-
Immediate Wash: Wash outer gloves with soap and water before removing them.
-
Doffing Sequence: Remove outer gloves inside the hood -> Remove inner gloves at the exit -> Wash hands immediately.
Emergency Response Logic
In the event of exposure, the metabolic release of cyanide is the primary long-term concern, while irritation is the immediate concern.
Diagram 1: Exposure & Spill Response Workflow
Caption: Decision logic for stratifying spill response based on volume and containment status.
Waste Disposal & Incompatibility
Proper disposal is critical to prevent the formation of Hydrogen Cyanide (HCN) gas in the waste stream.
The Golden Rule: Never mix nitrile waste with Strong Acids or Strong Oxidizers .
Diagram 2: Waste Segregation Logic
Caption: Waste stream segregation to prevent accidental generation of toxic gases.
Disposal Protocol:
-
Segregate: Collect in a dedicated "Organic Waste - Toxic" container.
-
Labeling: Explicitly write "Contains Organic Nitriles" on the tag.
-
Treatment: Professional incineration is the required disposal method. Do not drain dispose.[3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86524, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 3-hydroxy-3-phenylpropionitrile. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
